Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYMNVKGDLTDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455071 | |
| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209912-44-7 | |
| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate"
An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Abstract
The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1] This guide provides a comprehensive, technically detailed, and mechanistically supported protocol for the synthesis of this compound, a key building block for advanced pharmaceutical intermediates. We will explore the strategic rationale behind the chosen synthetic pathway, delve into the underlying reaction mechanisms, and present a step-by-step experimental procedure suitable for implementation in a research or drug development setting. The protocol is designed to be self-validating, with explanations for critical process parameters and troubleshooting advice to ensure a high degree of reproducibility and success.
Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[2] This [4+1] atom approach is highly efficient and offers great flexibility in introducing desired substituents.
Our retrosynthetic analysis of the target molecule, This compound (3) , identifies two primary building blocks:
-
A C2 synthon to provide the 3-methyl group, which can be sourced from acetyl chloride.
-
A C-N-O synthon derived from a benzonitrile precursor. Specifically, we identify Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (2) as the key intermediate. This amidoxime is readily prepared from the commercially available Methyl 4-cyanobenzoate (1) .
This strategy allows for the late-stage formation of the heterocyclic ring onto a pre-functionalized aromatic core, which is an efficient and convergent approach.
Caption: Overall synthetic pathway for the target compound.
Mechanistic Underpinnings
A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The synthesis proceeds through three distinct mechanistic stages.
Stage 1: Amidoxime Formation The synthesis begins with the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in Methyl 4-cyanobenzoate (1) . This reaction is typically performed under mild basic conditions to generate free hydroxylamine from its hydrochloride salt, yielding the key Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (2) intermediate.
Stage 2: O-Acylation of the Amidoxime The amidoxime intermediate (2) is then acylated using acetyl chloride in the presence of a non-nucleophilic base like pyridine. The more nucleophilic oxygen atom of the amidoxime's hydroxyl group attacks the carbonyl carbon of acetyl chloride. Pyridine serves both to scavenge the HCl byproduct and to catalyze the reaction, leading to the formation of the crucial O-acyl amidoxime intermediate.
Stage 3: Cyclodehydration This is the rate-determining and most critical step of the sequence. The O-acyl amidoxime intermediate undergoes an intramolecular cyclization, which is typically induced by thermal means. The terminal amino group (-NH2) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the newly formed ester. This results in a tetrahedral intermediate which subsequently collapses, eliminating a molecule of water to yield the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.[3]
Sources
An In-depth Technical Guide to Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 196301-94-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole core is a recognized pharmacophore, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties in drug candidates.[1][2] This document outlines the chemical properties, a proposed synthetic pathway, and potential applications of this specific derivative. While detailed experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust resource for researchers. The 1,2,4-oxadiazole class of compounds has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, highlighting the potential of this scaffold in drug discovery programs.[3][4][5]
Introduction and Significance
The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and two carbon atoms.[4] This scaffold has garnered considerable attention in the field of medicinal chemistry due to its remarkable chemical stability and its ability to act as a bioisosteric replacement for ester and amide groups. This bioisosterism can lead to improved metabolic stability and modulated target selectivity in drug candidates.[2] The diverse biological activities associated with 1,2,4-oxadiazole derivatives, such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects, underscore their therapeutic potential.[5][6]
This compound incorporates this privileged scaffold, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents and functional materials. The presence of the methyl benzoate moiety provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Physicochemical Properties
While experimental data for this compound is not extensively documented, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis and Mechanism
The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[7][8] A plausible and efficient synthetic route to this compound is proposed below.
Proposed Synthetic Pathway
The synthesis is envisioned as a two-step process starting from commercially available materials: monomethyl terephthalate and acetamidoxime.
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- 2. mdpi.com [mdpi.com]
- 3. ipbcams.ac.cn [ipbcams.ac.cn]
- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a compound of interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, often incorporated into drug candidates to enhance metabolic stability and pharmacokinetic profiles.[1] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further development. This document details the logical workflow, from synthesis to multi-technique spectroscopic analysis and crystallographic verification, explaining not just the protocols but the scientific rationale underpinning each experimental choice. It is intended for researchers, scientists, and professionals in drug development who require a practical and rigorous framework for characterizing novel heterocyclic compounds.
Introduction and Strategic Overview
The definitive identification of a novel chemical entity relies on a cohesive analytical strategy where each technique provides a unique piece of the structural puzzle. A flawed or incomplete elucidation can lead to the misinterpretation of biological data and wasted resources. Our target molecule, this compound, comprises three key structural fragments: a 1,4-disubstituted benzene ring, a methyl ester group, and a 3,5-disubstituted 1,2,4-oxadiazole ring. Our strategy is to first confirm the successful synthesis and purification, then determine the molecular formula and fragmentation pattern via mass spectrometry, identify functional groups using infrared spectroscopy, and finally, assemble the precise atomic connectivity and stereochemistry through a suite of nuclear magnetic resonance experiments. X-ray crystallography serves as the ultimate arbiter, providing unequivocal proof of the three-dimensional structure.
Caption: Overall workflow for the synthesis and structure elucidation.
Synthesis Pathway: Building the Target Molecule
The most prevalent and robust method for constructing a 3,5-disubstituted 1,2,4-oxadiazole core involves the condensation and cyclodehydration of an amidoxime with a carboxylic acid derivative.[2] This approach provides a logical and high-yielding route to the target compound.
Rationale: The synthesis begins with commercially available methyl 4-cyanobenzoate. The cyano group is converted to an amidoxime, which serves as the nucleophilic backbone for the heterocycle. This intermediate is then acylated with an acetylating agent, followed by thermal cyclization to form the stable 1,2,4-oxadiazole ring.
Caption: High-level synthetic route to the target compound.
Experimental Protocol: Synthesis
-
Step 1: Amidoxime Formation. To a solution of methyl 4-cyanobenzoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).[3] Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, filter any solids, and concentrate the solvent under reduced pressure. The resulting crude amidoxime can often be used in the next step without further purification.
-
Step 2: Cyclization. Dissolve the crude amidoxime intermediate in acetic anhydride (5.0 eq) and heat the mixture to 100-120 °C for 2-4 hours. The acetic anhydride acts as both the acylating agent and the solvent.
-
Step 3: Work-up and Purification. After cooling, pour the reaction mixture slowly into ice-cold water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mass Spectrometry: Determining the Molecular Formula
Core Objective: To confirm the molecular weight of the synthesized compound and determine its elemental composition with high precision.
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is a self-validating technique. The measured mass-to-charge ratio (m/z) must align with the theoretically calculated mass for the proposed formula (C₁₁H₁₀N₂O₃) within a very narrow error margin (typically < 5 ppm), providing unequivocal evidence for the elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Data & Interpretation
The calculated exact mass of C₁₁H₁₀N₂O₃ is 218.0691 Da. The primary ion observed should be the protonated molecule [M+H]⁺.
| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |
| [C₁₁H₁₀N₂O₃ + H]⁺ | 219.0764 | ~219.0764 ± 0.0011 | Protonated molecular ion, confirms MW of 218 |
| [C₁₁H₁₀N₂O₃ + Na]⁺ | 241.0584 | ~241.0584 ± 0.0012 | Sodium adduct, common in ESI |
Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can reveal key structural motifs.
Caption: Plausible ESI fragmentation pathway for the target molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Core Objective: To confirm the presence of key functional groups predicted by the proposed structure, such as the ester carbonyl, the oxadiazole ring, and aromatic systems.
Methodology: The analysis is typically performed using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
-
Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
The IR spectrum provides a characteristic fingerprint of the molecule's vibrational modes.[4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of the benzene ring. |
| ~2950-3000 | Aliphatic C-H stretch | Corresponds to the two methyl groups. |
| ~1725 | C=O stretch (Ester) | Strong, sharp peak. Key diagnostic band for the methyl ester. |
| ~1615 | C=N stretch (Oxadiazole) | Confirms the heterocyclic ring structure.[5] |
| ~1580, 1490 | Aromatic C=C stretch | Indicates the 1,4-disubstituted aromatic ring. |
| ~1280 | C-O stretch (Ester, asym.) | Strong band, coupled with the C=O stretch, confirms the ester group. |
| ~1100-1150 | C-O-C stretch (Oxadiazole) | Associated with the ether-like linkage within the oxadiazole ring.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Core Objective: To provide the most detailed structural information, including the chemical environment, quantity, and connectivity of all hydrogen and carbon atoms. This is the cornerstone of structure elucidation.
Rationale: ¹H NMR identifies all unique proton environments, while ¹³C NMR does the same for carbon. 2D NMR techniques (COSY, HSQC, HMBC) are then used to correlate these atoms, definitively piecing the molecular fragments together. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be used if solubility is an issue.[6]
¹H NMR Spectroscopy
-
Expected Signals: 4 unique proton signals.
-
Interpretation: The spectrum is expected to be clean, showing two doublets for the aromatic protons (a classic AA'BB' system for a 1,4-disubstituted ring) and two singlets for the chemically distinct methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.25 | Doublet (d) | 2H | H-a (Aromatic) | Protons ortho to the electron-withdrawing ester group are deshielded. |
| ~8.15 | Doublet (d) | 2H | H-b (Aromatic) | Protons ortho to the oxadiazole ring. |
| ~3.95 | Singlet (s) | 3H | H-d (-OCH₃) | Typical chemical shift for methyl ester protons. |
| ~2.65 | Singlet (s) | 3H | H-c (-CH₃) | Aliphatic methyl group attached to the sp² carbon of the oxadiazole ring. |
¹³C NMR Spectroscopy
-
Expected Signals: 9 unique carbon signals.
-
Interpretation: The spectrum confirms the carbon skeleton, including the two highly deshielded sp² carbons of the oxadiazole ring and the ester carbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174.5 | C-6 (Oxadiazole) | C5 of the oxadiazole, attached to the aromatic ring, is highly deshielded. |
| ~168.0 | C-8 (Oxadiazole) | C3 of the oxadiazole, attached to the methyl group. |
| ~166.0 | C-5 (C=O Ester) | Carbonyl carbon of the methyl ester group. |
| ~134.0 | C-4 (Aromatic) | Quaternary carbon attached to the ester group. |
| ~130.5 | C-2 (Aromatic) | Aromatic CH carbons ortho to the ester. |
| ~128.0 | C-3 (Aromatic) | Aromatic CH carbons ortho to the oxadiazole. |
| ~127.5 | C-1 (Aromatic) | Quaternary carbon attached to the oxadiazole ring. |
| ~52.5 | C-7 (-OCH₃) | Carbon of the methyl ester. |
| ~11.5 | C-9 (-CH₃) | Carbon of the methyl group on the oxadiazole. |
Caption: Numbered structure for NMR assignments.
2D NMR for Connectivity Confirmation
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. We would expect to see correlations between:
-
The ester methyl protons (H-d, ~3.95 ppm) and the carbonyl carbon (C-5, ~166.0 ppm).
-
The aromatic protons (H-a, ~8.25 ppm) and the carbonyl carbon (C-5, ~166.0 ppm).
-
The other aromatic protons (H-b, ~8.15 ppm) and the oxadiazole carbon (C-6, ~174.5 ppm).
-
The oxadiazole methyl protons (H-c, ~2.65 ppm) and the other oxadiazole carbon (C-8, ~168.0 ppm).
-
This pattern of correlations provides undeniable proof of the entire molecular assembly.
X-ray Crystallography: The Final Confirmation
Core Objective: To obtain an absolute, three-dimensional structure of the molecule, confirming connectivity, bond lengths, and bond angles. This is considered the "gold standard" for structure proof.[3]
Methodology: This technique is contingent on the ability to grow a high-quality single crystal of the compound.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.
-
Crystal Mounting & Data Collection: Once suitable crystals have formed, mount one on a goniometer and place it in an X-ray diffractometer. Collect diffraction data.
-
Structure Solution & Refinement: Solve and refine the crystal structure using specialized software.
Expected Outcome: The refined crystal structure should perfectly match the structure determined by NMR. It will provide precise data on bond lengths (e.g., the C=O, C=N, and C-O bonds) and confirm the planarity of the aromatic and oxadiazole rings.[3] A similar structure, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, has been successfully characterized by this method, demonstrating its feasibility for this class of compounds.[3]
Conclusion
The structure elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry establishes the correct elemental formula, C₁₁H₁₀N₂O₃. FTIR spectroscopy confirms the presence of the critical ester and oxadiazole functional groups. Finally, a combination of ¹H, ¹³C, and 2D NMR spectroscopy provides an unambiguous map of the atomic connectivity, linking all fragments in their correct orientation. While spectroscopic data alone can provide a high degree of confidence, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of the molecular structure. This rigorous, self-validating workflow ensures the scientific integrity required for advancing a compound in research and development pipelines.
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- Iannazzo, D., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Source details not fully available].
- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10.
- Boyarskiy, V. P., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
- Al-Mahgari, A. A., et al. (n.d.). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)
- Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PubMed Central.
- Teotia, M., et al. (n.d.). FTIR spectra of the three oxadiazole derivatives.
- Jiang, C., et al. (2021).
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Synthesis and Screening of New[4][5][7]Oxadiazole,[4][7]Triazole, and[4][7]Triazolo[4,3-b][4][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Publications.
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Spectroscopic Characterization of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation to facilitate the unambiguous identification and characterization of this compound.
The 1,2,4-oxadiazole ring is a key pharmacophore in numerous bioactive compounds, exhibiting a wide range of biological activities.[1] Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic environment of such molecules.
Molecular Structure and Atom Numbering
To ensure clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | Doublet | 2H | H2, H6 (Aromatic) |
| ~7.8 - 7.6 | Doublet | 2H | H3, H5 (Aromatic) |
| ~3.9 | Singlet | 3H | H8 (Ester -OCH₃) |
| ~2.4 | Singlet | 3H | H11 (Oxadiazole -CH₃) |
Interpretation and Rationale:
The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for the para-substituted benzene ring. The protons H2 and H6, being ortho to the electron-withdrawing ester group and the oxadiazole ring, will be deshielded and appear at a lower field (~8.2 - 8.0 ppm) as a doublet. The protons H3 and H5, meta to these groups, will be found at a slightly higher field (~7.8 - 7.6 ppm), also as a doublet. The methyl protons of the ester group (H8) are expected to appear as a sharp singlet around 3.9 ppm. The methyl group attached to the oxadiazole ring (H11) will also be a singlet, typically resonating around 2.4 ppm.[2][3]
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be recorded at a frequency corresponding to the ¹H frequency of the spectrometer (e.g., 100 MHz for a 400 MHz instrument). The same sample prepared for ¹H NMR can be used. Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 165 | C7 (Ester C=O) |
| ~168 | C9 (Oxadiazole) |
| ~165 | C10 (Oxadiazole) |
| ~135 - 130 | C1 (Aromatic) |
| ~131 - 129 | C3, C5 (Aromatic) |
| ~129 - 127 | C2, C6 (Aromatic) |
| ~125 - 120 | C4 (Aromatic) |
| ~52 | C8 (Ester -OCH₃) |
| ~12 | C11 (Oxadiazole -CH₃) |
Interpretation and Rationale:
The carbonyl carbon of the ester group (C7) is expected to be the most downfield signal in the spectrum, typically in the range of 170-165 ppm. The two carbons of the 1,2,4-oxadiazole ring (C9 and C10) are also significantly deshielded and are predicted to appear around 168 and 165 ppm, respectively.[4] The aromatic carbons will resonate in the 135-120 ppm region, with the quaternary carbon attached to the ester (C1) and the oxadiazole ring (C4) appearing at the lower end of this range. The methoxy carbon of the ester (C8) will be a distinct peak around 52 ppm, while the methyl carbon on the oxadiazole ring (C11) will be the most upfield signal, expected around 12 ppm.[5]
Mass Spectrometry (MS)
Experimental Protocol: Mass spectral data can be obtained using various ionization techniques, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) being common for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Predicted Mass Spectrometry Data:
The calculated exact mass of this compound (C₁₁H₁₀N₂O₃) is approximately 218.0691 g/mol .
-
[M+H]⁺: m/z ≈ 219.0764
-
[M+Na]⁺: m/z ≈ 241.0583
Fragmentation Analysis:
The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z ≈ 187.
-
Loss of the entire ester methyl group (-COOCH₃): This would lead to a fragment at m/z ≈ 159.
-
Cleavage of the oxadiazole ring: This can produce various characteristic fragment ions. For instance, cleavage could result in a benzoyl cation fragment (m/z = 105) or fragments corresponding to the substituted oxadiazole moiety.[2][6]
Caption: Predicted major fragmentation pathways in the mass spectrum.
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum would be typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or dissolved in a suitable solvent (e.g., CCl₄).
Predicted Infrared Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1610, ~1580, ~1490 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1560 | Medium | C=N Stretch (Oxadiazole Ring) |
| ~1280, ~1100 | Strong | C-O Stretch (Ester) |
Interpretation and Rationale:
The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretching vibration of the ester group.[7][8] The aromatic C-H stretching vibrations will appear as a series of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the two methyl groups will be observed just below 3000 cm⁻¹.[9] The characteristic C=C stretching vibrations of the benzene ring are expected in the 1610-1490 cm⁻¹ region. The C=N stretching of the oxadiazole ring typically appears around 1560 cm⁻¹.[10][11] The strong bands in the fingerprint region, particularly around 1280 and 1100 cm⁻¹, are indicative of the C-O stretching vibrations of the ester functionality.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The predicted data in this guide, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable reference for researchers working with this and similar molecules. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment.
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Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]
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Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). MDPI. [Link]
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Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (2024). STM Journals. [Link]
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Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(23), 7808. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). Molecules. [Link]
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Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). ResearchGate. [Link]
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Gökçe, M. (2011). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 49(12), 823-826. [Link]
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Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate. (2016). mzCloud. [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). Molecules. [Link]
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Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232. [Link]
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Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. [Link]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Introduction
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a key heterocyclic compound, frequently utilized as a versatile building block in the landscape of medicinal chemistry and drug discovery. Its structure, featuring a disubstituted 1,2,4-oxadiazole core, serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to parent molecules.[1] This guide provides an in-depth analysis of the primary synthetic strategies and the requisite starting materials for its preparation, designed for researchers and professionals in organic synthesis and pharmaceutical development. The core of this synthesis universally involves the construction of the 1,2,4-oxadiazole heterocycle, a process for which several reliable methodologies have been established.
Chapter 1: Retrosynthetic Analysis and Key Synthetic Strategies
The molecular architecture of this compound lends itself to a logical retrosynthetic disconnection across the 1,2,4-oxadiazole ring. The most robust and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] atom approach, which involves the cyclocondensation of an amidoxime derivative with an acylating agent. This fundamental disconnection reveals two principal and strategically distinct synthetic pathways.
Strategy 1: The Convergent Amidoxime Pathway This approach is highly convergent, constructing the target heterocycle from two key fragments that already contain the final substituents. The synthesis joins a benzonitrile-derived amidoxime (bearing the methyl ester) with an acetic acid derivative.
Strategy 2: The Linear/Functional Group Interconversion Pathway This linear strategy involves the initial synthesis of a related 1,2,4-oxadiazole, specifically 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole. The final product is then achieved through subsequent oxidation of the tolyl group to a carboxylic acid, followed by esterification.[2]
Chapter 2: Detailed Analysis of Strategy 1: The Convergent Amidoxime Pathway
This pathway is often preferred for its efficiency, building the complex core in a single key transformation from advanced intermediates. The causality behind this approach lies in the nucleophilicity of the amidoxime nitrogen, which readily acylates, and the subsequent intramolecular cyclization that is energetically favorable.
Core Starting Materials
| Starting Material | CAS Number | Role in Synthesis | Supplier Example |
| Methyl 4-cyanobenzoate | 1129-35-7 | Precursor to the C5-aryl moiety and amidoxime functionality. | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | 5470-11-1 | Reagent for converting the nitrile group into an amidoxime. | Standard chemical suppliers |
| Acetic Anhydride | 108-24-7 | Provides the C3-methyl and carbonyl carbon for the oxadiazole ring. | Standard chemical suppliers |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime Intermediate)
This step is critical as it prepares the "4-atom" component for the cyclization. The nitrile group of methyl 4-cyanobenzoate is converted to the N'-hydroxycarbamimidamide (amidoxime) via reaction with hydroxylamine.
-
Protocol:
-
To a solution of methyl 4-cyanobenzoate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium bicarbonate or potassium carbonate (1.5-2.0 eq).
-
Add hydroxylamine hydrochloride (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor by TLC until the starting material is consumed (usually 4-8 hours).
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amidoxime intermediate.
-
Step 2: Acylation and Cyclocondensation to form the 1,2,4-Oxadiazole Ring
This transformation can be performed in a two-step or a one-pot fashion.[1] The amidoxime is first O-acylated with acetic anhydride, creating an O-acylamidoxime intermediate, which then undergoes thermal or base-promoted cyclodehydration to form the stable 1,2,4-oxadiazole ring.[3]
-
Protocol (One-Pot Variation):
-
Dissolve the amidoxime intermediate (1.0 eq) in a solvent such as pyridine or glacial acetic acid.
-
Add acetic anhydride (1.1-1.5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The cyclization is often driven by heat.[4]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The precipitated solid product is collected by filtration, washed thoroughly with water to remove the solvent and excess reagents, and dried.
-
Purification via recrystallization (e.g., from ethanol) yields the final product, this compound.
-
Chapter 3: Detailed Analysis of Strategy 2: The Linear/Oxidation Pathway
This linear sequence is advantageous if the intermediate, 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole, is readily available or if the starting materials are significantly more accessible than methyl 4-cyanobenzoate. The key transformations are the robust formation of the oxadiazole followed by a well-established selective oxidation of the benzylic methyl group.[2]
Core Starting Materials
| Starting Material | CAS Number | Role in Synthesis | Supplier Example |
| p-Tolunitrile | 104-85-8 | Precursor to the p-tolyl moiety. | Standard chemical suppliers |
| Hydroxylamine Hydrochloride | 5470-11-1 | Reagent for amidoxime formation. | Standard chemical suppliers |
| Acetic Anhydride | 108-24-7 | C3-methyl and carbonyl source for oxadiazole ring. | Standard chemical suppliers |
| Cobalt(II) Acetate | 71-48-7 | Catalyst for the selective oxidation of the tolyl group.[2] | Standard chemical suppliers |
| Sodium Bromide | 7647-15-6 | Co-catalyst for the oxidation step.[2] | Standard chemical suppliers |
| Methanol | 67-56-1 | Reagent and solvent for the final esterification step. | Standard chemical suppliers |
| Sulfuric Acid | 7664-93-9 | Catalyst for Fischer esterification.[5] | Standard chemical suppliers |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Methyl-5-(p-tolyl)-1,2,4-oxadiazole
This step is analogous to the convergent pathway but begins with a different nitrile.
-
Protocol:
-
Synthesize N'-hydroxy-4-methylbenzenecarboximidamide (p-toluamidoxime) from p-tolunitrile and hydroxylamine hydrochloride using the procedure described in Strategy 1, Step 1.[6]
-
React the resulting p-toluamidoxime with acetic anhydride, following the cyclocondensation procedure in Strategy 1, Step 2, to yield 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole.
-
Step 2: Oxidation to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic Acid
This is the key functional group interconversion. The stability of the oxadiazole ring under these specific oxidative conditions is crucial for the success of this route.
-
Protocol: [2]
-
In a reaction vessel equipped for aeration, dissolve 3-methyl-5-(p-tolyl)-1,2,4-oxadiazole (1.0 eq) in glacial acetic acid.
-
Add catalytic amounts of cobalt(II) acetate (e.g., 1-5 mol%) and sodium bromide (e.g., 1-5 mol%).
-
Heat the mixture to approximately 95-100 °C while bubbling a stream of air or oxygen through the solution.
-
Monitor the reaction for the disappearance of the starting material. Upon completion, cool the reaction mixture, which may cause the carboxylic acid product to precipitate.
-
The product can be isolated by filtration or by evaporating the solvent and purifying the residue.
-
Step 3: Fischer Esterification to the Final Product
This is a classic acid-catalyzed esterification to obtain the methyl ester.
-
-
Suspend or dissolve the 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux for several hours, driving the reaction to completion by Le Chatelier's principle (using excess methanol).
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
The product is typically extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the final product.
-
Chapter 4: Comparison of Synthetic Strategies and Practical Considerations
The choice between these two strategies depends on several factors, including starting material availability, scalability, and overall process efficiency.
| Parameter | Strategy 1 (Convergent) | Strategy 2 (Linear) | E-E-A-T Insights |
| Number of Steps | 2 main steps from methyl 4-cyanobenzoate. | 3 main steps from p-tolunitrile. | Strategy 1 is more concise, which generally translates to higher overall yields and less labor. |
| Key Starting Materials | Methyl 4-cyanobenzoate. | p-Tolunitrile. | Both precursors are commercially available, but their relative cost and availability may vary.[9] |
| Atom Economy | High. Most atoms from the starting materials are incorporated into the final product. | Moderate. The oxidation and esterification steps generate byproducts (water). | The convergent approach is inherently more atom-economical. |
| Scalability | Generally straightforward. Cyclocondensations are often high-yielding and scalable. | The oxidation step may require specialized equipment for gas handling (air/O₂) and careful temperature control to avoid side reactions. | For large-scale synthesis, the simplicity of Strategy 1 may be a significant advantage. |
| Robustness | The formation of 1,2,4-oxadiazoles from amidoximes is a highly reliable and well-documented transformation.[1][3][10] | The catalytic air oxidation is effective but can be sensitive to catalyst purity and reaction conditions.[2] The final esterification is a robust equilibrium process.[5] | Strategy 1 relies on more predictable and less sensitive transformations. |
Expert Recommendation: For most laboratory and pilot-scale syntheses, Strategy 1 (The Convergent Amidoxime Pathway) is the superior choice. Its shorter sequence, high convergence, and reliance on well-established, high-yielding reactions make it a more efficient and reliable method for accessing this compound. Strategy 2 remains a viable alternative, particularly if the tolyl-oxadiazole intermediate is available from other research or if p-tolunitrile is a more economical starting material in a specific context.
Conclusion
The synthesis of this compound is reliably achieved through well-understood synthetic organic chemistry principles. The primary starting materials are simple, commercially available benzene derivatives. The most direct route involves the reaction of Methyl 4-cyanobenzoate with hydroxylamine to form an amidoxime intermediate, which is subsequently cyclized with acetic anhydride . An alternative, though more linear, approach begins with p-tolunitrile , proceeds through an analogous oxadiazole formation, and requires subsequent side-chain oxidation and esterification. The selection of the optimal pathway is a function of step-economy, scalability, and starting material logistics, with the convergent amidoxime pathway representing the most efficient and direct route.
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A Senior Application Scientist's Guide to the Biological Screening of Novel 1,2,4-Oxadiazole Derivatives
Introduction: The 1,2,4-Oxadiazole Scaffold – A Privileged Structure in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its remarkable chemical and thermal stability, coupled with its capacity to act as a bioisosteric replacement for amide and ester groups, makes it a highly attractive scaffold for developing novel therapeutics.[3][4][5][6][7] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][6][8]
The journey from a newly synthesized 1,2,4-oxadiazole derivative to a viable drug candidate is a multi-stage process heavily reliant on a robust and logical biological screening strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute effective screening cascades. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating system that generates reliable and actionable data.
The Strategic Framework: A Tiered Approach to Screening
Efficiency in drug discovery is paramount. A tiered or funneling approach to screening is the industry-standard strategy to manage the vast number of initial compounds and focus resources on the most promising candidates. This cascade involves moving from broad, high-throughput primary assays to more specific and complex secondary and tertiary assays.
The core principle is to "fail early, fail often," thereby eliminating compounds with undesirable properties (e.g., toxicity, low potency) at the initial, less expensive stages of the process.[9]
Caption: Principle of a competitive enzyme inhibition assay.
Part 2: Secondary Screening – From 'Hit' to 'Validated Lead'
Hits identified in primary screening require rigorous confirmation to eliminate false positives and to characterize their potency. This stage focuses on generating robust, quantitative data.
Dose-Response Analysis and IC50 Determination
A single-concentration screen only indicates activity; it does not define potency. A dose-response analysis is essential for quantifying the concentration at which a compound produces its effect. [10]The most common metric derived from this analysis is the IC50 (half-maximal inhibitory concentration), which is the concentration of an inhibitor required to reduce a biological process by 50%. [11][12]
-
Methodology: A series of dilutions of the hit compound are prepared and tested in the primary assay (e.g., MTT). The resulting data (e.g., percent inhibition vs. log of compound concentration) are plotted to generate a sigmoidal dose-response curve. [13][14]* Data Analysis: Non-linear regression is used to fit the data to a suitable model (e.g., a four-parameter logistic equation) to accurately calculate the IC50 value. [11][12][14]A lower IC50 value indicates a more potent compound. [11] Table 1: Hypothetical Dose-Response Data for Lead 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | Primary Assay | IC50 (µM) [15] |
| OXA-001 | MCF-7 | MTT | 0.76 |
| OXA-002 | MCF-7 | MTT | 5.21 |
| OXA-003 | A549 | MTT | 0.18 |
| OXA-004 | A549 | MTT | 19.4 |
| Doxorubicin | MCF-7 | MTT | 1.91 |
This table presents example data for illustrative purposes.
Orthogonal and Counter-Screening
To ensure a hit is genuine and not an artifact of the primary assay technology, an orthogonal assay is employed. This is a confirmatory test that measures the same biological endpoint but uses a different detection method. For example, an MTT result could be confirmed with a Trypan Blue exclusion assay, which directly counts viable versus non-viable cells.
Counter-screening is used to assess selectivity. For instance, a compound showing cytotoxicity against cancer cells should be tested against a non-cancerous cell line (e.g., normal human fibroblasts) to determine if its effect is specific to the cancer cells.
Early ADME/Tox Profiling
Even at this early stage, it is crucial to consider the drug-like properties of the validated hits. [9]Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) helps to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues. [9][16][17][18][19]
-
Common Assays:
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive intestinal absorption.
-
Metabolic Stability: Incubation with human liver microsomes to assess how quickly the compound is metabolized. [7] * Cytotoxicity: As discussed, but expanded to a broader panel of cell lines. [16] * Genotoxicity: Ames test to screen for mutagenic potential.
-
Part 3: Tertiary Screening and Mechanism of Action (MoA) Elucidation
Once a compound is confirmed, validated, and shows a promising early ADME/Tox profile, the focus shifts to understanding how it works. Elucidating the Mechanism of Action (MoA) is critical for further development and optimization. [20]
Target Identification and Validation
If the screening cascade began with a phenotypic, cell-based assay, the molecular target of the compound may be unknown. Several techniques can be used to identify it:
-
Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.
-
Drug Affinity Responsive Target Stability (DARTS): This technique leverages the fact that a protein bound to a small molecule can be protected from proteolysis. [21]
Pathway Analysis
Understanding which cellular signaling pathways are modulated by the compound provides deep insight into its MoA. [22]For an anticancer agent, this often involves investigating pathways related to cell cycle arrest, apoptosis (programmed cell death), and DNA damage repair. [23]
-
Western Blotting: This technique is used to measure the levels of specific proteins. For example, after treating cells with a 1,2,4-oxadiazole derivative, one could measure the levels of key apoptotic proteins like Cleaved Caspase-3 and PARP to confirm the induction of apoptosis. [24]* Quantitative PCR (qPCR): This method measures changes in gene expression. It can be used to see if the compound upregulates or downregulates genes involved in specific pathways. [25]
Caption: A simplified signaling pathway for apoptosis induction.
Conclusion
The biological screening of novel 1,2,4-oxadiazole derivatives is a systematic, multi-tiered process that requires careful planning and execution. By integrating high-throughput primary screens with rigorous secondary validation and in-depth tertiary MoA studies, researchers can effectively identify and advance the most promising compounds. The causality-driven approach outlined in this guide, which emphasizes the "why" behind each experimental choice, provides a robust framework for generating high-quality, reproducible data, ultimately accelerating the path from a novel molecule to a potential life-saving therapeutic.
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A Technical Guide to the Preliminary Biological Evaluation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Foreword: The Rationale for Investigation
The 1,2,4-oxadiazole heterocycle is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a versatile pharmacophore. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a novel chemical entity (NCE) that strategically combines this privileged scaffold with a methyl benzoate moiety, presenting a unique profile for biological exploration.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a structured and scientifically rigorous framework for the preliminary biological evaluation of this compound. The methodologies described herein are designed to build a foundational dataset, enabling an informed decision on the future trajectory of this promising molecule. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and self-validating evaluation process.
Compound Profile & Physicochemical Characterization
Before embarking on biological assays, a foundational understanding of the molecule's physicochemical properties is paramount. These parameters influence solubility, permeability, and formulation, which are critical for the accuracy and reproducibility of subsequent in vitro and in vivo studies.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C11H10N2O3
-
Molecular Weight: 218.21 g/mol
-
-
Initial Physicochemical Assessment (Recommended):
-
Solubility: Determination in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO).
-
Lipophilicity (LogP/LogD): Calculated and experimentally determined to predict membrane permeability and potential for non-specific binding.
-
pKa: Identification of ionizable groups to understand charge state at physiological pH.
-
A Tiered Approach to Preliminary Biological Evaluation
A logical, tiered workflow is essential for efficiently assessing a new chemical entity. This approach, visualized below, ensures that foundational safety and pharmacokinetic questions are answered before committing resources to more complex efficacy studies.
Phase 1: Foundational In Vitro ADME-Tox
This initial phase is a critical filter. A compound with poor metabolic stability or significant safety liabilities is unlikely to become a viable drug candidate, regardless of its efficacy.[4][5]
Metabolic Stability
Scientific Rationale: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[6] A compound that is metabolized too quickly will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in vivo.[7] We utilize two primary test systems: liver microsomes for Phase I metabolism and hepatocytes for a more comprehensive view of both Phase I and Phase II metabolism.[8][9]
Key Experiments & Data Presentation:
| Assay Type | Test System | Primary Enzymes | Key Output |
| Microsomal Stability | Pooled Human Liver Microsomes (HLM) | Cytochrome P450s (CYPs) | Intrinsic Clearance (CLint), Half-life (t½) |
| Hepatocyte Stability | Cryopreserved Human Hepatocytes | CYPs, UGTs, SULTs, etc. | Intrinsic Clearance (CLint), Half-life (t½) |
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a working solution of this compound at 200 µM in DMSO.
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Controls:
-
Negative Control: Reaction mixture without NADPH to assess non-enzymatic degradation.
-
Positive Control: A compound with known metabolic liability (e.g., Testosterone) to validate assay performance.
-
-
Analysis: Centrifuge the quenched samples to pellet protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs).[10] When a new drug inhibits a CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations.[11] Regulatory agencies recommend screening against key isoforms.[12][13]
Key Experiment & Data Presentation:
The potential for inhibition is assessed against a panel of the most clinically relevant CYP isoforms. The output is an IC50 value, which is the concentration of the test compound required to cause 50% inhibition of the enzyme's activity.
| CYP Isoform | Recommended Probe Substrate |
| CYP1A2 | Phenacetin |
| CYP2C9 | Diclofenac |
| CYP2C19 | S-Mephenytoin |
| CYP2D6 | Dextromethorphan |
| CYP3A4 | Midazolam or Testosterone |
hERG Channel Inhibition
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[14][15] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[16] For this reason, the hERG assay is a mandatory and critical safety screen in preclinical drug development.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.
-
Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[14]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the current measured upon repolarization.[17]
-
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).
-
Controls:
-
Negative Control: Vehicle (e.g., 0.1% DMSO) to establish baseline.
-
Positive Control: A known hERG inhibitor (e.g., E-4031 or Cisapride) to confirm assay sensitivity.[14]
-
-
Analysis: The percentage of inhibition of the hERG tail current is calculated at each concentration relative to the vehicle control. This data is used to generate a concentration-response curve and calculate an IC50 value.
Phase 2: Hypothesis-Driven Efficacy Screening
Based on the established activities of the 1,2,4-oxadiazole scaffold, a targeted screening approach is justified.[1][2]
-
Anticancer Screening: The compound should be screened against a panel of human cancer cell lines. A standard starting point is the NCI-60 panel or a smaller, representative set (e.g., MCF-7 for breast cancer, A549 for lung, DU-145 for prostate).[1] The primary output will be GI50 (concentration for 50% growth inhibition).
-
Anti-inflammatory Screening: Initial evaluation can be performed using cell-free cyclooxygenase (COX-1/COX-2) inhibition assays to assess potential NSAID-like activity.
-
Antimicrobial Screening: The compound's activity can be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. The key metric is the Minimum Inhibitory Concentration (MIC).[18]
Phase 3: Preliminary In Vivo Assessment
Should the compound demonstrate a promising in vitro profile (i.e., metabolically stable, non-cytotoxic, low risk of CYP/hERG inhibition, and potent in an efficacy assay), preliminary in vivo studies are warranted.
-
Pharmacokinetic (PK) Study: A single-dose PK study in a rodent model (typically Wistar or Sprague-Dawley rats) is essential.[19][20] The compound is administered via intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. This data is critical for designing future efficacy and toxicology studies.
-
Acute Toxicity / Maximum Tolerated Dose (MTD): A dose-escalation study in rodents is performed to identify the MTD.[5][21] This study provides initial insights into the compound's safety margin and informs dose selection for subsequent, longer-term toxicology studies.[19]
Data Synthesis and Decision Making
The culmination of this preliminary evaluation is a "Go/No-Go" decision. The ideal candidate emerging from this workflow would exhibit:
-
Favorable ADME: High metabolic stability (t½ > 30 min in HLM), low risk of DDI (CYP IC50 > 10 µM), and a clean safety profile (hERG IC50 > 10 µM; low general cytotoxicity).
-
Demonstrable Efficacy: Potent activity in at least one of the targeted efficacy assays (e.g., GI50 < 1 µM).
-
Acceptable In Vivo Profile: Reasonable oral bioavailability (>20%) and a sufficient safety margin between the efficacious dose and the MTD.
This integrated dataset provides the confidence needed to advance the compound into lead optimization and more extensive IND-enabling studies.
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Methodological & Application
Application Notes & Protocols for the Analytical Characterization of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Introduction
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a heterocyclic compound incorporating a 1,2,4-oxadiazole ring, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] As with any potential pharmaceutical agent or key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical methods for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and draw from methodologies applied to analogous structures, such as other 1,2,4-oxadiazole derivatives and aromatic esters.[1][3]
The objective of these application notes is not merely to provide a set of instructions, but to offer a framework for developing and validating analytical procedures that are fit for their intended purpose, in alignment with international regulatory standards.[4][5]
Physicochemical Properties and Their Analytical Implications
Table 1: Predicted Physicochemical Properties and Analytical Considerations
| Property | Predicted Characteristic | Implication for Analytical Method Development |
| Molecular Formula | C₁₁H₁₀N₂O₃ | The molecular weight is essential for mass spectrometry. |
| Polarity | Moderately polar | Suitable for reverse-phase HPLC. Solubility in common organic solvents like methanol, acetonitrile, and dichloromethane is expected. |
| UV Chromophore | Aromatic ring and oxadiazole system | The compound should exhibit strong UV absorbance, making UV-Vis spectrophotometry and HPLC with UV detection viable analytical techniques. |
| Volatility | Likely to have low to moderate volatility | May be amenable to Gas Chromatography (GC) if derivatization is employed, though HPLC is generally preferred for such structures. |
| Functional Groups | Ester (C=O, C-O), Aromatic ring (C=C), Oxadiazole ring (C=N, C-O) | These groups provide characteristic signals in spectroscopic methods like FTIR and NMR, which are essential for structural elucidation and identification.[6] |
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of this compound and for its quantitative assay. High-Performance Liquid Chromatography (HPLC) is the method of choice due to the compound's polarity and UV-absorbing properties.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is proposed for the routine analysis of the target compound. This method is designed to separate the main component from potential starting materials, by-products, and degradation products.[7][8]
Protocol 1: RP-HPLC Method for Purity and Assay
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Justification of Method Parameters:
-
The C18 stationary phase is selected for its versatility in retaining moderately polar compounds.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to provide a sharp peak for the main analyte.
-
The acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.
-
A detection wavelength of 254 nm is commonly used for aromatic compounds, though a PDA detector is recommended to assess peak purity and identify the optimal wavelength.[9]
-
Diagram 1: HPLC Analytical Workflow
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Application Note: Structural Elucidation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate using 13C NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the characterization of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The methodologies outlined herein are designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries. This note details the underlying principles, a complete experimental protocol from sample preparation to data acquisition, and an in-depth analysis of the resulting spectrum, including chemical shift predictions and assignments for all unique carbon atoms in the molecule.
Introduction and Scientific Context
This compound is a heterocyclic compound incorporating two key pharmacophores: the 1,2,4-oxadiazole ring and a substituted benzoate moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Unambiguous structural confirmation is a critical step in the synthesis and quality control of these molecules.
13C NMR spectroscopy is an indispensable analytical technique for providing direct information about the carbon skeleton of a molecule.[1] Unlike 1H NMR, which infers the carbon framework through proton signals, 13C NMR directly observes the carbon nuclei. Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the spectrum, making it a powerful tool for structural verification.[2][3] The wide chemical shift range in 13C NMR, typically 0-220 ppm, minimizes signal overlap, which is a common challenge in complex molecules.[3][4][5] This application note serves as a field-proven guide to leveraging 13C NMR for the definitive characterization of the title compound.
Foundational Principles: Causality of Chemical Shifts
The chemical shift (δ) of a 13C nucleus is highly sensitive to its local electronic environment. Understanding the factors that influence these shifts is paramount for accurate spectral interpretation.
-
Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. Carbons with sp2 hybridization (found in aromatic rings and carbonyls) are more deshielded and resonate at a higher chemical shift (downfield) compared to sp3 hybridized carbons (like methyl groups).[4][6]
-
Electronegativity: The presence of nearby electronegative atoms, such as oxygen and nitrogen, withdraws electron density from the carbon nucleus. This deshielding effect causes the carbon signal to shift downfield.[7][8][9] In the target molecule, the carbons of the oxadiazole ring and the ester group are significantly influenced by this effect.
-
Aromaticity and Resonance: Carbons within the benzene ring resonate in a characteristic region (approx. 110-150 ppm).[1] The position of each signal is further modulated by the electronic effects (inductive and resonance) of the substituents on the ring.
-
Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (quaternary carbons) typically exhibit signals of lower intensity. This is due to a less efficient relaxation mechanism and the absence of the Nuclear Overhauser Effect (nOe) enhancement that proton-bearing carbons experience in standard proton-decoupled experiments.[3] The title molecule contains four such carbons: C3, C5, C1', and C4'.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible data. The workflow is visualized in the diagram below, providing a clear path from sample preparation to final analysis.
Caption: Workflow for 13C NMR Characterization.
Materials and Reagents
-
This compound (Purity > 95%)
-
Deuterated Chloroform (CDCl3, 99.8% D) containing 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and glass wool
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Weighing: Accurately weigh approximately 50 mg of the purified compound. For 13C NMR, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time.[10][11]
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl3. Vortex the vial until the solid is completely dissolved.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad spectral lines.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the outside of the tube is clean before insertion into the spectrometer.[11][12]
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl3 solvent.
-
Tuning and Shimming: Perform an automatic or manual tune and match of the 13C probe head.[13] Optimize the magnetic field homogeneity by shimming on the lock signal until the peak is sharp and symmetrical.[14]
-
Acquisition Parameters: Load a standard 1D carbon experiment with proton decoupling (e.g., zgig on Bruker systems).[15]
-
Spectral Width (SW): ~220 ppm (approx. 0 to 220 ppm)
-
Number of Scans (NS): 1024 or higher. A greater number of scans will be required to see the low-intensity quaternary carbons clearly.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for magnetized nuclei to return to equilibrium between pulses.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Temperature: 298 K (25 °C)
-
Spectral Analysis and Data Interpretation
The structural assignment is based on established chemical shift ranges and the electronic effects within the molecule.
Caption: Structure of the target compound with carbon numbering.
Predicted Chemical Shifts and Assignments
The following table summarizes the predicted chemical shift regions and assignments for each unique carbon atom in this compound.
| Carbon Atom | Predicted δ (ppm) | Hybridization | Rationale for Assignment |
| C9 (Oxadiazole-CH3) | 10 - 15 | sp3 | Aliphatic methyl group, expected to be the most upfield signal.[8] |
| C11 (Ester-OCH3) | 50 - 55 | sp3 | Methyl carbon attached to an electronegative oxygen, shifting it downfield relative to a standard alkyl group.[16][17] |
| C2', C6' (Aromatic CH) | 127 - 129 | sp2 | Aromatic carbons ortho to the oxadiazole substituent. |
| C3', C5' (Aromatic CH) | 129 - 131 | sp2 | Aromatic carbons meta to the oxadiazole and ortho to the ester group. |
| C1' (Aromatic C-COOR) | 131 - 134 | sp2 | Quaternary aromatic carbon attached to the ester group. Expected to have a weak signal. |
| C4' (Aromatic C-Oxadiazole) | 134 - 138 | sp2 | Quaternary aromatic carbon attached to the oxadiazole ring. Expected to have a weak signal. |
| C3 (Oxadiazole C-CH3) | 155 - 160 | sp2 | Heterocyclic sp2 carbon, significantly deshielded by adjacent nitrogen and oxygen atoms. Expected to be a weak quaternary signal.[18][19][20] |
| C=O (Ester Carbonyl) | 164 - 167 | sp2 | Ester carbonyl carbon, appearing in its characteristic downfield region.[7][9] |
| C5 (Oxadiazole C-Aryl) | 170 - 175 | sp2 | Heterocyclic sp2 carbon, highly deshielded by two adjacent heteroatoms and the aromatic ring. Expected to be the most downfield ring carbon and have a weak signal.[18][19][20] |
Conclusion
13C NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The subsequent analysis, grounded in the fundamental principles of chemical shifts, allows for the confident assignment of all nine unique carbon signals. This application note provides the necessary framework for researchers to employ 13C NMR as a primary characterization tool in their synthetic and analytical workflows, ensuring the structural integrity of novel chemical entities.
References
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- 13C n.m.r. studies. X.
- 13 c nmr study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv
- CASPRE - 13 C NMR Predictor. Wishart Research Group, University of Alberta.
- 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online.
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
- 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIV
- Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms.
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Application Note: Mass Spectrometric Characterization of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a heterocyclic compound of interest in pharmaceutical and materials science research. We detail a robust methodology employing Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for accurate mass determination and structural elucidation. The protocols herein are designed for researchers, chemists, and quality control professionals, offering step-by-step instructions for sample preparation, instrument setup, and data interpretation. The characteristic fragmentation patterns of the title compound, elucidated through Collision-Induced Dissociation (CID), are presented, providing a reliable fingerprint for its identification and characterization in various matrices.
Introduction
This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This scaffold is prevalent in medicinal chemistry due to its role as a bioisostere for ester and amide functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2] As such, the precise and unambiguous characterization of these molecules is a critical step in the drug discovery and development pipeline.[3]
Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering exceptional sensitivity and specificity for determining molecular weight and probing chemical structures.[3][4] This guide focuses on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing polar to moderately polar small molecules without inducing significant premature fragmentation.[5][6] Subsequent structural analysis is achieved via tandem mass spectrometry (MS/MS), where a specific precursor ion is isolated and fragmented through Collision-Induced Dissociation (CID) to reveal its constituent substructures.[7] This application note establishes a validated protocol for the analysis of this compound, providing a foundational method for its identification, purity assessment, and metabolite studies.
Experimental Methodology
Materials and Reagents
-
Analyte: this compound (MW: 218.21 g/mol ; Formula: C₁₁H₁₀N₂O₃)
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade)
-
Equipment: Analytical balance, volumetric flasks, micropipettes, vortex mixer, sonicator.
Sample Preparation Protocol
The goal of this protocol is to prepare a dilute solution of the analyte suitable for direct infusion or LC-MS analysis, minimizing matrix effects and ensuring optimal ionization.[8][9]
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Transfer the analyte to a 1.0 mL volumetric flask.
-
Add approximately 0.8 mL of acetonitrile.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the volume to 1.0 mL with acetonitrile and mix thoroughly.
-
-
Working Solution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 50:50 (v/v) acetonitrile:water.
-
Add 10 µL of 0.1% formic acid solution to aid in protonation.
-
Bring the volume to 10 mL with 50:50 acetonitrile:water.
-
Vortex to mix. This solution is now ready for analysis.
-
Instrumentation and Analytical Conditions
Analysis was performed on a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides both the sensitivity for fragmentation studies and the mass accuracy for molecular formula confirmation.[10][11]
| Parameter | Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar small molecules, providing soft ionization to preserve the molecular ion.[12][13] |
| Polarity | Positive | The presence of nitrogen atoms in the oxadiazole ring and oxygen atoms makes the molecule readily protonated. |
| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable electrospray.[5] |
| Nebulizer Gas (N₂) Flow | 5 L/min | Aids in desolvation of the ESI droplets.[12] |
| Drying Gas (N₂) Temp | 300 °C | Facilitates solvent evaporation to produce gas-phase ions. |
| Scan Mode | Full Scan (MS1) & Targeted MS/MS | MS1 for precursor identification; MS/MS for structural elucidation.[11] |
| MS1 Mass Range | m/z 50 - 500 | Covers the expected molecular ion and potential low-mass fragments. |
| MS/MS Precursor Ion | m/z 219.07 | The calculated exact mass of the protonated molecule, [C₁₁H₁₁N₂O₃]⁺. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell.[7][14] |
| Collision Energy (CE) | Ramped 10 - 40 eV | A range of energies is used to generate a comprehensive fragmentation spectrum, from minor to extensive bond cleavage.[15] |
Results and Discussion
Full Scan (MS1) Analysis
The initial analysis in full scan mode is performed to identify the molecular ion of the compound. Given the use of a protic solvent with formic acid, the analyte is expected to ionize via protonation.
-
Compound: this compound
-
Formula: C₁₁H₁₀N₂O₃
-
Exact Mass (Monoisotopic): 218.0691 Da
-
Expected Ion [M+H]⁺: m/z 219.0764
The high-resolution mass spectrum should prominently display an ion at m/z 219.0764. The confirmation of this mass with high accuracy (typically <5 ppm error) provides strong evidence for the elemental composition C₁₁H₁₁N₂O₃. Other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 241.0583, may also be observed at lower intensities.[11]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
To confirm the structure, the protonated molecular ion ([M+H]⁺ at m/z 219.07) was selected for Collision-Induced Dissociation (CID).[7] The resulting fragmentation pattern provides a structural fingerprint of the molecule. The proposed fragmentation pathway is based on established principles of chemical reactivity, including the cleavage of the labile ester group and the characteristic rupture of the oxadiazole heterocycle.[16][17]
Key Proposed Fragmentations:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, involving the loss of 32.0262 Da to yield an acylium ion at m/z 187.0502 .
-
Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in the loss of 31.0184 Da, producing a radical cation at m/z 188.0580 .
-
Cleavage of the Benzoyl Moiety: Fragmentation at the bond between the phenyl ring and the oxadiazole ring can lead to the formation of the benzoyl-related cation [C₈H₇O₂]⁺ at m/z 135.0441 .
-
Oxadiazole Ring Cleavage: Heterocyclic rings are known to undergo characteristic cleavage. A plausible pathway involves the rupture of the N2-C3 and O1-C5 bonds, followed by rearrangement, which can lead to smaller, specific fragments. One such fragmentation could result in a nitrile-containing ion. For instance, cleavage could yield a fragment corresponding to the methyl-oxadiazole portion, such as [C₃H₃N₂O]⁺ at m/z 83.0239 .
The fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of protonated this compound.
Standard Operating Protocol (SOP) for Analysis
This section condenses the methodology into a sequential workflow for routine analysis.
Workflow Diagram
Caption: Standard workflow for the MS analysis of the target compound.
Step-by-Step Procedure
-
System Suitability: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's specifications to guarantee mass accuracy.
-
Sample Preparation: Prepare a 1 µg/mL working solution of the analyte as described in Section 2.2.
-
Method Setup: Create an acquisition method using the parameters outlined in the table in Section 2.3.
-
Analysis: Inject or infuse the working solution into the LC-MS system.
-
Data Acquisition: Acquire data first in MS1 (Full Scan) mode to locate the precursor ion, followed by MS/MS mode to obtain the fragmentation spectrum.
-
Data Processing:
-
Extract the mass spectrum for the analyte peak.
-
Verify the measured exact mass of the [M+H]⁺ ion against its theoretical value (219.0764). The mass error should be below 5 ppm.
-
Analyze the MS/MS spectrum and compare the observed fragment ions with the proposed fragmentation pattern (Section 3.2).
-
Conclusion
The method presented in this application note provides a reliable and robust protocol for the mass spectrometric analysis of this compound. By using high-resolution ESI-MS, the elemental composition can be confidently determined. Furthermore, the structural identity is confirmed through detailed fragmentation analysis via tandem MS. This workflow is highly suitable for routine quality control, reaction monitoring, and as a basis for more complex metabolic or degradation studies in the field of drug development and chemical synthesis.
References
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-
Van der Heijden, R., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
PubMed. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. Retrieved from [Link]
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Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Purification Techniques. Retrieved from [Link]
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LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Jackson, G., et al. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Retrieved from [Link]
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SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
-
ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
-
Autechaux. (n.d.). Cas no 95124-68-8 (4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Mass spectrometric fragmentation pathways of isotope labeled 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles. Retrieved from [Link]
-
PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
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Application Note: A Strategic Approach to the Preparative HPLC Purification of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Abstract
This application note provides a comprehensive, step-by-step protocol for the development and execution of a preparative High-Performance Liquid Chromatography (HPLC) method for the purification of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate. Targeting researchers in pharmaceutical and chemical synthesis, this guide moves beyond a fixed template, detailing the scientific rationale behind each decision—from initial analytical method development to preparative scale-up. The protocol emphasizes a self-validating workflow, ensuring the final method is robust, efficient, and yields a product of high purity.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring an oxadiazole ring linked to a methyl benzoate moiety. Such structures are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for pharmacologically active agents.[1] The purification of these compounds post-synthesis is critical to remove unreacted starting materials, byproducts, and reagents, ensuring accurate downstream biological evaluation.[2]
Given the compound's structure—comprising aromatic rings and an ester group—it is predicted to be a moderately polar molecule, poorly soluble in water but soluble in organic solvents.[3][4][5] This molecular profile makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.[6][7] RP-HPLC utilizes a non-polar stationary phase (typically C18-silica) and a polar mobile phase, separating compounds primarily based on their hydrophobicity.[8] This guide will systematically develop an RP-HPLC method on an analytical scale before scaling up to a preparative level for bulk purification.
Foundational Workflow: From Analytical Scouting to Preparative Isolation
The purification strategy is a two-stage process. First, an efficient and selective separation is developed on a small-scale analytical column. This minimizes solvent and sample consumption during optimization. Second, the optimized analytical method is geometrically scaled to a larger preparative column to achieve the desired throughput and purity.[9]
Caption: Overall workflow for HPLC purification method development and scale-up.
Part 1: Analytical Method Development Protocol
The objective here is to achieve baseline separation of the target compound from its major impurities with good peak shape in the shortest reasonable time.
Materials and Instrumentation
-
HPLC System: An analytical HPLC with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Analytical Column: A robust, high-quality C18 column (e.g., 4.6 mm I.D. x 150 mm L, 5 µm particle size).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), and ultrapure water.[10]
-
Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade.
-
Sample: Crude this compound.
Step-by-Step Protocol
Step 1: Sample Preparation and Solubility Assessment
-
Prepare a stock solution of the crude material at ~1 mg/mL in a strong organic solvent like Acetonitrile or Methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column.
-
Causality: Proper sample dissolution is crucial for accurate injection and prevents precipitation on the column. Filtering protects the system from blockages and extends column lifetime.[10]
Step 2: Determination of Optimal Detection Wavelength (λmax)
-
If using a PDA detector, inject 5-10 µL of the filtered sample.
-
Acquire the UV spectrum of the target compound's peak as it elutes.
-
Identify the wavelength of maximum absorbance (λmax). The benzoate and oxadiazole moieties are expected to absorb strongly in the 230-280 nm range.[11][12] A common starting point for aromatic compounds is 254 nm.[8]
-
Causality: Detecting at λmax provides the highest signal-to-noise ratio, enabling sensitive detection of both the main product and minor impurities.
Step 3: Initial Scouting Gradient The goal of this run is to quickly determine the approximate solvent concentration needed to elute the compound and to visualize the complexity of the crude mixture.
-
Set up a fast, wide-range linear gradient.
-
Run the gradient and identify the retention time (t_R) of the target peak.
| Parameter | Value | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid (v/v) | 0.1% FA helps to protonate silanols, improving peak shape for polar and basic compounds.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (v/v) | Acetonitrile is a common organic modifier with low viscosity and a favorable UV cutoff.[14] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Gradient Program | 5% to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B. | This wide range ensures all components, from polar to non-polar, will elute from the column. |
| Injection Volume | 5 µL | A small volume avoids analytical column overload. |
| Detection | λmax (determined in Step 2) or 254 nm | Ensures optimal signal. |
Step 4: Method Optimization Based on the scouting run, refine the method to improve resolution between the target peak and its nearest impurities.
Caption: Logic for choosing between isocratic and gradient optimization.
-
If the scouting run shows good separation: An isocratic (constant mobile phase composition) method is preferable for its simplicity and speed. Calculate the starting percentage of B based on the scouting run's retention time. A rule of thumb is to set the isocratic %B to the concentration at which the peak eluted in the gradient.
-
If impurities are close to the main peak: A shallow gradient is superior. Narrow the gradient range around the elution point (e.g., from 50% to 70% B over 15 minutes). This increases the separation window and improves resolution.[7]
Part 2: Preparative Scale-Up and Purification Protocol
Once a robust analytical method is established, it can be scaled to a preparative column to purify larger quantities of the compound.
Preparative System and Column
-
HPLC System: A preparative HPLC with a high-flow-rate pump, a larger sample loop or direct injection port, and a fraction collector.
-
Preparative Column: A column packed with the same stationary phase (C18, 5 µm) but with a larger internal diameter (e.g., 21.2 mm or 50 mm). The length should be similar to the analytical column if possible.
-
Detector: A UV detector with a preparative flow cell to avoid signal saturation.
Step-by-Step Protocol
Step 1: Scale-Up Calculations To maintain the same separation quality (selectivity), the linear velocity of the mobile phase must be kept constant between the analytical and preparative scales. This is achieved by scaling the flow rate according to the column cross-sectional area.
The scaling factor (SF) is calculated as: *SF = (d_prep² / d_anal²) *
Where:
-
d_prep = Internal diameter of the preparative column
-
d_anal = Internal diameter of the analytical column
The preparative flow rate (F_prep) is then: F_prep = F_anal × SF
Example Calculation:
-
Analytical column: 4.6 mm ID, Flow = 1.0 mL/min
-
Preparative column: 21.2 mm ID
-
SF = (21.2² / 4.6²) = (449.44 / 21.16) ≈ 21.2
-
F_prep = 1.0 mL/min × 21.2 = 21.2 mL/min
| Parameter | Analytical Value (Example) | Scaled Preparative Value (Example) |
| Column ID | 4.6 mm | 21.2 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Mobile Phase | 60% ACN / 40% Water + 0.1% FA | Identical |
| Gradient (if used) | 50-70% B over 15 min | Identical slope and duration |
Step 2: Column Loading Study The goal is to determine the maximum mass of crude sample that can be injected without compromising the separation of the target compound from its key impurities (i.e., without peak overlap).[9][15]
-
Prepare a highly concentrated solution of the crude sample in the mobile phase or a stronger, compatible solvent (e.g., 50-100 mg/mL).
-
Perform a series of injections onto the preparative column, incrementally increasing the injection volume (and thus, the mass on column).
-
Monitor the chromatogram. Overloading is indicated when the resolution between the target peak and an adjacent impurity peak decreases to an unacceptable level (e.g., resolution < 1.2).[16]
-
Causality: Overloading the column leads to peak fronting or tailing and band broadening, which causes peaks to merge.[9] The loading study empirically finds the sweet spot between throughput and purity.[15]
Step 3: Preparative Purification Run
-
Dissolve the bulk of the crude material in a minimal amount of a strong solvent (like DMF or DMSO if necessary, then dilute with ACN) to create a highly concentrated solution.
-
Set up the preparative HPLC with the scaled-up method parameters.
-
Inject a volume corresponding to the maximum load determined in the previous step.
-
Set the fraction collector to collect fractions based on time or UV threshold, ensuring the entire peak of interest is captured, often with separate fractions for the peak front, center, and tail.
Step 4: Fraction Analysis and Product Isolation
-
Analyze small aliquots of each collected fraction using the optimized analytical HPLC method to determine their purity.
-
Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the HPLC solvents from the combined pure fractions using a rotary evaporator.
-
The resulting solid can be further dried under high vacuum to remove residual solvents.
Conclusion
This application note outlines a systematic and scientifically grounded strategy for the purification of this compound using preparative RP-HPLC. By first developing a robust analytical method and then systematically scaling it to a preparative dimension, researchers can achieve high purity and yield. This workflow, rooted in chromatographic principles of selectivity, loading, and scalability, serves as a reliable template for the purification of novel small molecules in a drug discovery and development setting.
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Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Available at: [Link]
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Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
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Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
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Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
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Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Available at: [Link]
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Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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Ötvös, I., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
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Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(05). Available at: [Link]
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Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]
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De Luca, C., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(19), 6619. Available at: [Link]
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Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 25. Available at: [Link]
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ResearchGate. (n.d.). Spectral properties of 1,3,4-oxadiazole derivatives in binary solvent mixtures. Available at: [Link]
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SpectraBase. 1,2,4-Oxadiazole, 5-(4-nitrophenyl)-3-phenyl-. Available at: [Link]
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ACS Publications. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4-Oxadiazole-based compounds. Available at: [Link]
-
ACS Publications. (2025). Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides. Available at: [Link]
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Application Notes and Protocols for the Enzymatic Profiling of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate in enzyme inhibition assays. The 1,2,4-oxadiazole moiety is a recognized privileged scaffold in medicinal chemistry, known to be present in a variety of bioactive molecules.[1][2] This guide offers a framework for the initial characterization of this specific compound's inhibitory potential against a target enzyme. We delve into the rationale behind experimental design, provide detailed, self-validating protocols for determining key inhibitory metrics like the half-maximal inhibitory concentration (IC50), and discuss the principles of robust data analysis and interpretation.
Introduction: Rationale and Scientific Context
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its favorable physicochemical properties, including metabolic stability and its role as a bioisostere for amide and ester functionalities.[3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent and selective inhibition of various enzyme classes such as cholinesterases, carbonic anhydrases, and viral proteases.[4][5][6]
This compound is a novel compound incorporating this key heterocyclic motif. Its structural features suggest potential interactions with enzymatic active sites, making it a compelling candidate for screening and characterization in enzyme inhibition assays. This application note serves as a foundational guide to systematically evaluate its inhibitory activity, a critical first step in the drug discovery cascade.
The primary objective of the described protocols is to determine the potency of an inhibitor, most commonly expressed as the IC50 value.[7] The IC50 represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[8][9]
Pre-Assay Compound and Reagent Preparation
Scientific integrity begins with well-characterized reagents. Before initiating any enzyme assay, it is critical to ensure the purity and proper handling of the test compound and all other reagents.
Characterization of this compound
-
Purity Assessment: The purity of the synthesized compound should be confirmed via analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to confounding results.
-
Solubility Determination: The solubility of the compound in the chosen assay buffer is a crucial parameter. A common starting point is to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[10] Subsequent dilutions into the aqueous assay buffer should be carefully monitored to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity.[11]
Enzyme and Substrate Preparation
-
Enzyme Concentration: The concentration of the enzyme should be carefully chosen. It should be low enough to ensure that the reaction rate is linear with time (initial velocity conditions) and that the inhibitor is not operating in a "tight-binding" regime, where the IC50 becomes dependent on the enzyme concentration.[12][13]
-
Substrate Concentration: For initial IC50 determination, the substrate concentration is typically kept at or near its Michaelis-Menten constant (Km).[12] This ensures that the assay is sensitive to competitive inhibitors. The Km value should either be obtained from the literature or determined experimentally under the specific assay conditions.[12]
Experimental Workflow for IC50 Determination
The following protocol outlines a standard procedure for determining the IC50 value of this compound against a generic enzyme using a 96-well plate format and a spectrophotometric readout.
Figure 1: A generalized workflow for determining the IC50 of a test compound in an enzyme inhibition assay.
Detailed Protocol
This protocol is a template and must be optimized for the specific enzyme-substrate system being investigated.[14][15]
-
Compound Dilution Series:
-
Prepare a 10-point serial dilution of this compound. A 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).[12] This should be done in a separate dilution plate using DMSO or the assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add a small volume (e.g., 1-2 µL) of each compound dilution to the respective wells.
-
Positive Control (100% Activity): Add the same volume of DMSO (or the vehicle used for the compound) to these wells. This represents the uninhibited reaction.
-
Negative Control (0% Activity/Background): Add DMSO and assay buffer. Do not add the enzyme to these wells. This control accounts for any non-enzymatic substrate degradation.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare the enzyme solution in the pre-warmed assay buffer.
-
Add the enzyme solution to all wells except the negative control wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.[16] This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution in the pre-warmed assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.[16]
-
Immediately place the plate in a microplate reader and begin measuring the signal (e.g., absorbance) at regular intervals. The reaction should be monitored long enough to establish a linear initial velocity for the positive control.[17]
-
Self-Validating System: The Importance of Controls
A robust assay is a self-validating one. The controls are not just for calculation; they are a direct measure of assay integrity.
-
Positive Control (100% activity): Establishes the baseline for the uninhibited enzyme's catalytic rate.
-
Negative Control (0% activity): Measures the background signal. A high background can indicate substrate instability or contamination.
-
Vehicle Control (DMSO): Ensures that the solvent used to dissolve the inhibitor does not significantly affect enzyme activity.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The initial reaction rate (velocity) is determined from the linear portion of the kinetic read. The percentage of inhibition for each concentration of the test compound is then calculated using the following formula:
% Inhibition = 100 * [1 - ( (Rateinhibitor - Ratebackground) / (Rateuninhibited - Ratebackground) )]
Where:
-
Rateinhibitor is the reaction rate in the presence of the inhibitor.
-
Rateuninhibited is the reaction rate of the positive control (100% activity).
-
Ratebackground is the reaction rate of the negative control (0% activity).
IC50 Determination
The calculated % inhibition values are plotted against the logarithm of the inhibitor concentration. The resulting data points are then fitted to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[8][9]
Figure 2: Example of an IC50 dose-response curve.
Data Presentation
All quantitative data should be summarized in a clear and structured format.
| Parameter | Value |
| Compound ID | This compound |
| Target Enzyme | [Specify Enzyme Name] |
| Substrate & Conc. | [Specify Substrate and Concentration, e.g., "at Km"] |
| Assay Buffer pH | [e.g., 7.4] |
| Temperature (°C) | [e.g., 37] |
| IC50 (µM) | [Determined Value] |
| Hill Slope | [Determined Value] |
| R² of Curve Fit | [Value > 0.95 is desirable] |
| Number of Replicates | [e.g., n=3] |
Advanced Studies: Mechanism of Inhibition
Once the IC50 is established, further experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This typically involves measuring enzyme kinetics at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The results are then analyzed using methods like Lineweaver-Burk plots.[7]
Conclusion
This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By adhering to these principles of careful reagent preparation, execution of self-validating protocols, and rigorous data analysis, researchers can generate high-quality, reproducible data that will reliably inform the next steps in the drug discovery and development process.
References
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Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
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Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. (n.d.). PMC - NIH. [Link]
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A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (n.d.). ResearchGate. [Link]
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Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
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Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. (2024). ResearchGate. [Link]
-
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). PubMed. [Link]
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Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI. [Link]
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IC50 Determination. (n.d.). edX. [Link]
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. [Link]
-
Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. (n.d.). PubMed. [Link]
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Guidelines for the digestive enzymes inhibition assay. (n.d.). ResearchGate. [Link]
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Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. (2023). MDPI. [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]
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Methyl-5-(7-nitrobenzo[c][4][8][12]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. (2015). PMC - PubMed Central. [Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2024). Journal of Mines, Metals and Fuels. [Link]
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-
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). Semantic Scholar. [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. [Link]
-
Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. (n.d.). PubMed. [Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University. [Link]
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Application Notes & Protocols: Evaluating Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate as a Potential Anticancer Agent
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 1,2,4-Oxadiazoles in Oncology
The landscape of cancer therapy is perpetually evolving, with a significant focus on the discovery of novel small molecules that can selectively target malignant cells. Within this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a versatile scaffold for designing potent and specific therapeutic agents.[1][2] The 1,2,4-oxadiazole ring, a five-membered nitrogen-oxygen heterocycle, has garnered considerable interest due to the remarkable anticancer properties exhibited by its derivatives.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes and growth factors involved in tumor progression.[2][3]
This guide focuses on a specific investigational compound, Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate . We provide a comprehensive framework for its synthesis, characterization, and, most critically, its preclinical evaluation as a potential anticancer agent. The protocols herein are designed not merely as a sequence of steps but as a self-validating system, complete with the scientific rationale behind each experimental choice. Our objective is to equip researchers with the necessary tools to rigorously assess the compound's cytotoxic and mechanistic properties, from initial cell viability screening to the elucidation of its mode of action.
Section 1: Synthesis and Characterization of the Investigational Compound
A robust and reproducible synthesis is the foundation of any preclinical drug evaluation. While numerous methods exist for the synthesis of 1,2,4-oxadiazoles, a common and effective approach involves the cyclization of an O-acyl-amidoxime intermediate. Below, we outline a plausible and logical synthetic pathway for this compound.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available materials: methyl 4-(N'-hydroxycarbamimidoyl)benzoate (an amidoxime) and acetic anhydride.
Caption: Proposed synthetic workflow for the target compound.
Protocol for Synthesis
-
Step 1: Acylation. To a solution of methyl 4-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent) in a suitable aprotic solvent (e.g., Tetrahydrofuran), add acetic anhydride (1.1 equivalents) dropwise at 0°C.
-
Step 2: Reaction Monitoring. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the formation of the O-acyl-amidoxime intermediate using Thin Layer Chromatography (TLC).
-
Step 3: Cyclization. Upon completion, remove the solvent under reduced pressure. The resulting crude intermediate is then heated (e.g., at 100-120°C) in a high-boiling point solvent like toluene or xylene to induce cyclization.
-
Step 4: Purification. After cooling, the solvent is evaporated, and the crude final product is purified using column chromatography on silica gel to yield pure this compound.
Physicochemical Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity, which should ideally be >95% for use in biological assays.
Section 2: Core Protocols for In Vitro Anticancer Screening
The primary goal of in vitro screening is to determine if the compound has a measurable effect on cancer cell viability and to begin understanding how it achieves this effect.[4][5][6][7]
Experimental Workflow Overview
The screening process follows a logical progression from broad cytotoxicity assessment to more specific mechanistic assays.
Caption: High-level workflow for in vitro anticancer evaluation.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]
-
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[8][10]
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11][12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][12]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8][10]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[8] Read the absorbance at 570 nm.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Scientist's Note (Trustworthiness): The inclusion of a vehicle control is critical to ensure that the solvent used to dissolve the compound does not have intrinsic toxicity. A non-cancerous cell line is included to assess for selective cytotoxicity against cancer cells.
Protocol: Apoptosis Induction (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is essential for determining if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and a binding buffer).[14]
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Interpretation:
-
Annexin V(-) / PI(-): Live, viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells.
-
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content within cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[15]
-
Materials:
-
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells as described in the apoptosis protocol.
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in 500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence.[17]
-
Interpretation: Generate a DNA content frequency histogram. The G0/G1 peak represents cells with 2N DNA content, while the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have intermediate DNA content. An increase in the percentage of cells in any one peak compared to the control indicates cell cycle arrest.
-
-
Scientist's Note (Expertise): RNase A is included in the staining buffer because PI can also bind to double-stranded RNA.[16] Treatment with RNase ensures that only DNA is stained, leading to an accurate cell cycle profile.
Section 3: Proposed Mechanism of Action (MoA)
Literature on 1,2,4-oxadiazole derivatives suggests that a common mechanism of inducing apoptosis is through the activation of caspases, which are the primary executioners of programmed cell death.[18] Specifically, the activation of effector caspase-3 is a key event.[18]
Hypothetical Signaling Pathway
We propose that this compound may induce apoptosis by activating the caspase cascade. This can be further investigated using assays like Western blotting for cleaved caspase-3 or colorimetric caspase activity assays.
Caption: Proposed apoptotic pathway via caspase-3 activation.
Section 4: Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) [± SD] | Selectivity Index (SI)¹ |
| MCF-7 | Breast Adenocarcinoma | 15.2 [± 1.8] | 6.5 |
| A549 | Lung Carcinoma | 21.5 [± 2.5] | 4.6 |
| HCT116 | Colorectal Carcinoma | 11.8 [± 1.3] | 8.4 |
| HEK293 | Normal Kidney | 99.4 [± 8.7] | - |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Summary of Expected Mechanistic Assay Outcomes
| Assay | Endpoint Measured | Expected Outcome for an Active Apoptosis-Inducing Compound |
| Annexin V/PI | Phosphatidylserine exposure & membrane integrity | Increased percentage of Annexin V positive cells (early/late apoptosis) |
| Cell Cycle | DNA content per cell | Accumulation of cells in a specific phase (e.g., G2/M arrest) |
| Caspase-3 Activity | Cleavage of a colorimetric substrate | Increased absorbance, indicating higher Caspase-3 activity |
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
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Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. Retrieved from [Link]
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Chourasiya, R. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Retrieved from [Link]
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National Institutes of Health. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. PubMed Central. Retrieved from [Link]
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University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]
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MDPI. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]
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ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
-
PubMed. (2007). A model-based approach to the in vitro evaluation of anticancer activity. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Retrieved from [Link]
-
MDPI. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Sciforum. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Retrieved from [Link]
-
PubMed. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Semantic Scholar. (2019). A Profile of the In Vitro Anti-Tumor Activity and In Silico ADME Predictions of Novel Benzothiazole Amide-Function. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate as a Novel Antimicrobial Agent
For: Researchers, scientists, and drug development professionals investigating novel antimicrobial compounds.
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities.[1][2][3] This document provides a comprehensive suite of application notes and detailed experimental protocols for the systematic evaluation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate as a potential antimicrobial agent. We present a strategic workflow, from initial screening of antibacterial activity to the assessment of its efficacy against clinically relevant bacterial biofilms. The protocols are designed to be self-validating, incorporating essential controls and quality assurance steps grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI). The causality behind key experimental choices is elucidated, providing researchers with the foundational knowledge to adapt and troubleshoot these methodologies.
Introduction: The Rationale for Investigating 1,2,4-Oxadiazole Scaffolds
The global rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health. The indiscriminate use of conventional antibiotics has driven the evolution of resistance mechanisms, rendering many first-line treatments ineffective.[2] This has intensified the search for new antibacterial agents, particularly those with novel structures and mechanisms of action.
Heterocyclic compounds are a cornerstone of drug discovery, and among them, the 1,3,4-oxadiazole and 1,2,4-oxadiazole nuclei have garnered significant attention.[4][5] Compounds featuring the 1,3,4-oxadiazole ring, for instance, have demonstrated potent antimicrobial activity, which is partly attributed to the toxophoric -N=C-O- linkage that can interact with microbial cellular components.[6] The 1,2,4-oxadiazole isomer, while sharing chemical features, offers a distinct spatial arrangement of heteroatoms, providing a unique scaffold for molecular design. Studies on related oxadiazole derivatives have shown that they can be bactericidal and effective against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
This compound is a compound of interest based on these precedents. Its structure combines the 1,2,4-oxadiazole core with a benzoate moiety, presenting a unique chemical architecture for investigation. This guide outlines the essential protocols to determine its antimicrobial potential, starting with its effect on planktonic (free-floating) bacteria and extending to its activity against complex biofilm structures.
Compound Profile: this compound
A thorough understanding of the test article's physicochemical properties is paramount before commencing biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |
| Molecular Weight | 218.21 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | PubChem |
| Solubility | To be determined experimentally (e.g., in DMSO, water) | - |
| Purity | ≥95% (Recommended for biological assays) | - |
Note on Preparation: The compound should be dissolved in a suitable solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Subsequent dilutions should be made in the appropriate bacteriological medium, ensuring the final DMSO concentration in the assay is non-inhibitory to the test microorganisms (typically ≤1% v/v).
Experimental Workflow for Antimicrobial Evaluation
A tiered approach is recommended to efficiently characterize the antimicrobial profile of a novel compound. This workflow ensures that foundational data on bacteriostatic and bactericidal activity are gathered before proceeding to more complex and resource-intensive assays like biofilm analysis.
Caption: Step-by-step workflow for the MIC determination protocol.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is a direct extension of the MIC test.
Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms cell death (bactericidal activity). [8]This distinction is clinically significant. For a compound to be considered bactericidal, the MBC should be no more than four times the MIC.
Materials:
-
MIC plate from the previous experiment
-
Sterile Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Micropipette
Procedure:
-
Sub-culturing: a. Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well. b. Mix the contents of each selected well thoroughly. c. Aseptically transfer a 10 µL aliquot from each of these wells onto a separate, clearly labeled agar plate. d. Spread the aliquot evenly across the surface of the agar.
-
Incubation: a. Incubate the agar plates at 37°C for 24 hours.
-
Reading the MBC: a. After incubation, count the number of colonies (CFUs) on each plate. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count (or a growth of ≤0.1% of the original inoculum). For a starting inoculum of 5 x 10⁵ CFU/mL, a 10 µL spot plate should contain ~5000 CFUs if no killing occurred. A 99.9% reduction would correspond to ≤5 colonies.
Data Presentation: MIC and MBC values should be tabulated for clear comparison across different bacterial strains.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| This compound | S. aureus ATCC 29213 | 4 | 8 | Bactericidal (2) |
| This compound | E. coli ATCC 25922 | 32 | >64 | Bacteriostatic |
| Vancomycin (Control) | S. aureus ATCC 29213 | 1 | 2 | Bactericidal (2) |
(Note: Data are hypothetical and for illustrative purposes only.)
Protocol 3: Assessment of Anti-Biofilm Activity
Bacterial biofilms are structured communities that exhibit high tolerance to conventional antibiotics. [9]Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in its evaluation.
Rationale: The crystal violet (CV) assay is a simple, high-throughput method to quantify total biofilm biomass. [10]It stains both live and dead cells as well as the extracellular matrix. It serves as an excellent primary screen for anti-biofilm effects.
Materials:
-
Materials from Protocol 1
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
Methanol
Procedure A: Biofilm Inhibition (MBIC)
-
Prepare 2-fold serial dilutions of the compound in a 96-well plate as described in the MIC protocol, but use TSB + 1% glucose as the medium. Test concentrations are typically based on the MIC (e.g., 4x MIC down to sub-MIC levels).
-
Inoculate the wells with a bacterial suspension prepared as in the MIC protocol.
-
Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.
-
Staining: a. Carefully discard the planktonic (unattached) culture from each well. b. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Be careful not to disturb the biofilm adhered to the bottom and sides of the wells. c. Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes. d. Remove the methanol and allow the plate to air dry completely. e. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. f. Discard the CV solution and wash the plate thoroughly with tap water until the runoff is clear. g. Air dry the plate completely. h. Solubilize the bound CV stain by adding 200 µL of 33% acetic acid to each well. i. Read the absorbance at 570 nm (OD₅₇₀) using a plate reader.
-
Analysis: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in OD₅₇₀ compared to the untreated growth control.
Procedure B: Biofilm Eradication (MBEC)
-
First, grow the biofilms. Add 200 µL of bacterial inoculum in TSB + 1% glucose to the wells of a 96-well plate and incubate at 37°C for 24 hours without shaking.
-
After 24 hours, discard the planktonic culture and wash the wells twice with sterile PBS. This leaves the pre-formed, mature biofilms.
-
Add 200 µL of fresh TSB containing 2-fold serial dilutions of the compound to the wells with the established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
After incubation, discard the medium, wash, and proceed with the crystal violet staining protocol as described above (steps 4a-4i).
-
Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that causes a significant reduction in the biomass of the pre-formed biofilm.
Potential Mechanism of Action: A Forward Look
While the precise mechanism of this compound is unknown, literature on related heterocyclic compounds allows for informed hypotheses. Many oxadiazole derivatives have been found to interfere with essential bacterial processes. [8]For example, some have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. [11]Others may interfere with cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs). [7]A recent study on 1,3,4-oxadiazoles suggested a mechanism involving the disruption of the bacterial cell membrane. [4]
Caption: Hypothesized mechanisms of action for oxadiazole-based antimicrobials.
Further studies, such as macromolecular synthesis assays or specific enzyme inhibition assays, would be required to elucidate the exact mechanism of this specific compound.
References
-
Microtiter plate assays to assess antibiofilm activity against bacteria. Springer Nature Experiments. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]
-
A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. JoVE. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Oxadiazoles Derived from Phenylpropionohydrazides. PMC. Available at: [Link]
-
Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. YouTube. Available at: [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. NIH. Available at: [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]
-
The oxadiazole antibacterials. ResearchGate. Available at: [Link]
-
The Oxadiazole Antibacterials. PMC. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Welcome to the technical support guide for Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common purification challenges associated with this important chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve the desired purity and yield for your downstream applications.
Section 1: Understanding the Molecule and Potential Impurities
Effective purification begins with a solid understanding of the target molecule's properties and the likely impurities generated during its synthesis. This compound is a moderately polar compound, typically a solid at room temperature, with solubility in common organic solvents.
Physicochemical Properties (Predicted & Estimated)
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₂H₁₂N₂O₃ | Based on structure |
| Molecular Weight | 232.24 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar aromatic esters |
| LogP | ~2.0 - 2.5 | Estimated based on similar structures[1] |
| Solubility | Soluble in DCM, EtOAc, Acetone; Sparingly soluble in alcohols; Insoluble in water. | Inferred from functional groups |
| Melting Point | >100 °C | Predicted based on rigid, planar structure |
FAQ: What are the most common impurities I should expect?
The impurity profile is highly dependent on the synthetic route. A common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylated amidoxime intermediate.[2][3] This process can generate several characteristic byproducts.
Common Impurities Include:
-
Unreacted Starting Materials: Such as methyl 4-cyanobenzoate or methyl 4-(N'-hydroxycarbamimidoyl)benzoate and acetic anhydride or acetyl chloride.
-
O-Acyl Amidoxime Intermediate: Incomplete thermal or base-mediated cyclodehydration can leave behind the O-acetylated amidoxime intermediate. This is a very common side reaction.[4]
-
Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid, especially during aqueous workups under acidic or basic conditions.
-
Isomeric Byproducts: While the 1,2,4-oxadiazole is generally stable, rearrangements to other heterocycles can occur under harsh thermal conditions.[4]
-
Residual Solvents: Toluene, DMF, or THF used during the synthesis are common contaminants.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most effective first-pass purification technique for this compound, capable of removing most starting materials and inorganic salts with high yield.
FAQ: My product is "oiling out" instead of crystallizing. Why is this happening and how can I fix it?
"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem that traps impurities.
Causality & Solution:
-
High Impurity Load: A large amount of impurities can depress the melting point of your product, causing it to separate as a liquid.
-
Solution: First, try to remove some impurities with a simple wash. Dissolve the crude oil in ethyl acetate or DCM, wash with water and then a saturated sodium bicarbonate solution (to remove acidic impurities), dry the organic layer, and concentrate it again. Attempt the recrystallization with this pre-purified material.
-
-
Cooling Too Rapidly: Supersaturation is achieved too quickly, not allowing time for crystal nucleation and growth.
-
Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of extra solvent to ensure complete dissolution. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that cools gradually) before moving it to an ice bath.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound (or the compound/impurity eutectic mixture).[5]
-
Solution: Select a solvent with a lower boiling point. Refer to the solvent selection table below.
-
Recrystallization Solvent Selection Guide
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Use Case |
| Ethanol | Polar Protic | 78 | Good for removing non-polar impurities. The product should be highly soluble in hot ethanol and less soluble in cold ethanol.[6][7] |
| Isopropanol/Water | Polar Protic | 82 (IPA) | Use a solvent/anti-solvent system. Dissolve in minimal hot isopropanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly. |
| Ethyl Acetate / Hexane | Med. Polarity | 77 (EtOAc) | Excellent for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hexane as an anti-solvent until the solution becomes cloudy. |
| Toluene | Non-polar | 111 | Effective for removing more polar impurities that are insoluble in hot toluene. |
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate, swirling continuously. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[5]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice-water bath for at least 30 minutes to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy (NMR, IR).[8][9]
Section 3: Troubleshooting Column Chromatography
If recrystallization fails to provide material of sufficient purity, flash column chromatography is the next logical step.
FAQ: How do I choose the right solvent system (mobile phase)?
The key is to find a solvent system where your desired compound has a retention factor (Rƒ) of approximately 0.25-0.35 on a silica gel TLC plate.
Methodology:
-
Start with a Standard System: A good starting point for this molecule is 30% Ethyl Acetate in Hexane.
-
Spot and Develop: Dissolve a tiny amount of your crude material in a suitable solvent (like DCM). Spot it on a silica TLC plate and develop it in your chosen solvent system.
-
Analyze: Visualize the plate under a UV lamp.
-
If Rƒ is too low (<0.2): Your solvent system is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).
-
If Rƒ is too high (>0.5): Your solvent system is too polar. Increase the proportion of the less polar solvent (Hexane).
-
-
Iterate: Adjust the solvent ratio and re-run the TLC until you achieve the target Rƒ. This system can then be used for the column.
FAQ: My compound is streaking on the TLC plate/column. How can I improve the separation?
Streaking is often caused by compound-silica interactions, overloading, or poor solubility.
Causality & Solution:
-
Acidic Silica Interaction: The lone pairs on the nitrogen atoms of the oxadiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) to your mobile phase.[5] This will neutralize the acidic sites on the silica gel and lead to sharper bands.
-
-
Sample Overloading: Applying too much material to the TLC plate or column.
-
Solution: For TLC, use a more dilute solution. For column chromatography, ensure you do not exceed the loading capacity of your column (typically 1-10% of the silica gel weight, depending on the difficulty of the separation).
-
-
Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can cause streaking.
-
Solution: Ensure your chosen mobile phase can adequately dissolve the compound. If not, you may need to switch to a different solvent system (e.g., using DCM as a co-solvent).
-
References
-
ResearchGate. (n.d.). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
-
Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate. Retrieved from [Link]
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Journal of Mines, Metals and Fuels. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Retrieved from [Link]
-
PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
-
PubMed Central. (2015). Methyl-5-(7-nitrobenzo[c][10][11][12]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. Retrieved from [Link]
-
UMass Lowell. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl benzoate. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(3-oxopropyl)benzoate. Retrieved from [Link]
-
Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]
-
SciSpace. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. journalspub.com [journalspub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 12. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Technical Support Center: Troubleshooting NMR Spectra of Substituted Oxadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted oxadiazoles. This guide is designed to provide expert, field-proven insights into resolving common and complex issues encountered during the NMR spectroscopic analysis of these important heterocyclic compounds. As a class of molecules frequently used as bioisosteres for esters and amides in medicinal chemistry, obtaining clean, interpretable NMR spectra is paramount for structural verification, isomer determination, and purity assessment.[1]
This resource moves beyond simple procedural lists to explain the causality behind spectral phenomena and experimental choices, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries regarding the NMR analysis of substituted oxadiazoles.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the oxadiazole ring itself?
A: The chemical shifts are highly dependent on the substitution pattern and the specific isomer (e.g., 1,3,4- vs. 1,2,4-oxadiazole). However, some general ranges can be expected. The carbon atoms of the oxadiazole ring are in a deshielded environment due to the electronegativity of the nitrogen and oxygen atoms.
| Nucleus | Isomer Type | Typical Chemical Shift (δ, ppm) | Notes |
| ¹³C | 1,3,4-Oxadiazole | C2/C5: 155 - 165 ppm | The two carbons are chemically equivalent in symmetrically substituted derivatives. In asymmetrically substituted ones, the difference is often small.[2] |
| ¹³C | 1,2,4-Oxadiazole | C3/C5: 165 - 175 ppm | The chemical shifts are distinct and sensitive to the electronic nature of the substituents at positions 3 and 5. |
| ¹H | 1,2,4-Oxadiazole | H-5: ~8.0 - 9.0 ppm | Only applicable if C5 is unsubstituted. This proton is highly deshielded. |
Note: These are approximate ranges. Always consider the electronic effects (electron-donating vs. withdrawing) of your specific substituents.
Q2: My baseline is noisy and my peaks look broad. What's the most likely cause?
A: The two most common culprits are poor sample preparation and low sample concentration.
-
Solubility: Oxadiazole derivatives, particularly those with planar aromatic substituents, can have poor solubility, leading to aggregation.[1] Aggregating molecules tumble slowly in solution, causing significant line broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) or dissolved oxygen can cause rapid relaxation, leading to broad peaks.
-
Concentration: If the sample is too dilute, the signal-to-noise ratio will be poor, making the baseline appear noisy.
Initial Steps: Try re-preparing your sample at a slightly higher concentration if solubility allows, using a high-quality deuterated solvent passed through a plug of alumina to remove impurities. Ensure the sample is fully dissolved; gentle heating or sonication may help.
Q3: I see more signals in my ¹H NMR than I expect for my final product. What should I check first?
A: The most common extra signals are residual solvents, water, or impurities from the synthesis.
-
Check Residual Solvent Peaks: Compare your unknown peaks to a standard chart of common NMR solvent impurities.
-
Starting Materials/Reagents: Are any of the signals attributable to unreacted starting materials or reagents like acyl hydrazides?[3]
-
Regioisomers: If your synthesis could potentially form different oxadiazole isomers (e.g., 3-substituted vs. 5-substituted 1,2,4-oxadiazoles), the extra signals may belong to an undesired isomer.[1] This is a more complex issue addressed in the detailed guides below.
In-Depth Troubleshooting Guides
Problem 1: Ambiguous Isomer Identification (1,2,4- vs. 1,3,4-Oxadiazole)
Q: My synthesis could yield either a 1,2,4- or a 1,3,4-oxadiazole. The ¹H NMR is ambiguous. How can I use NMR to definitively assign the correct regioisomer?
A: This is a critical challenge, as the physical and biological properties of these isomers can differ significantly.[1] While ¹H NMR can be inconclusive if there are no protons directly on the ring, ¹³C NMR and 2D correlation experiments are powerful tools for differentiation. The core principle is that the connectivity between the substituents and the ring carbons is different for each isomer, which can be probed with long-range correlation experiments.
Causality & Rationale: The electronic distribution and connectivity of the heteroatoms are distinct between the isomers. In a 1,3,4-oxadiazole, two substituents (R¹, R²) are attached to carbons (C2, C5) that are separated by a nitrogen-nitrogen bond. In a 1,2,4-oxadiazole, the substituents are attached to carbons (C3, C5) separated by a nitrogen-oxygen bond. This fundamental difference in connectivity can be mapped using an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over 2 to 3 bonds.
Troubleshooting Workflow:
Caption: Workflow for Isomer Differentiation using NMR.
Experimental Protocol: Differentiating Isomers with HMBC
This protocol assumes your molecule has two different substituents, R¹ and R², each with protons close to the oxadiazole ring (e.g., a CH₂ or an aromatic CH).
-
Sample Preparation: Prepare a moderately concentrated sample (15-25 mg) in 0.5-0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to ensure good signal-to-noise.[4]
-
Acquire Standard Spectra: Obtain clean, well-referenced ¹H and ¹³C{¹H} spectra.
-
Set up the HMBC Experiment:
-
Use a standard pulse program for gradient-selected HMBC (hsqcetgplp on Bruker instruments or equivalent).
-
Crucial Parameter: Set the long-range coupling delay (often d6 or CNST2) to optimize for a coupling constant of 8-10 Hz. This corresponds to a delay of approximately 50-62.5 ms and is optimal for observing typical ²JCH and ³JCH correlations.
-
-
Data Acquisition: Acquire the 2D spectrum with sufficient scans to achieve a good signal-to-noise ratio for the correlation peaks (cross-peaks).
-
Analysis:
-
Identify the protons on the substituent R¹ (e.g., the α-CH₂ protons) in the ¹H dimension (F2 axis).
-
Trace a vertical line from these proton signals and look for cross-peaks.
-
Scenario A (1,3,4-Isomer): The protons on R¹ will show a correlation only to the carbon they are attached to (C2 or C5). They are too far away (4 bonds) to show a correlation to the other oxadiazole carbon.
-
Scenario B (1,2,4-Isomer): The protons on R¹ (attached to C3) will show a correlation to both C3 (a ²J coupling) and C5 (a ³J coupling across the nitrogen). This observation is unambiguous proof of the 1,2,4-oxadiazole scaffold.
-
Problem 2: Severe Peak Broadening and Poor Resolution
Q: My compound is pure by LC-MS, but the NMR spectrum shows very broad, unresolved peaks, making interpretation impossible. What steps can I take to resolve this?
A: This is a classic problem often related to molecular dynamics or sample conditions rather than structural impurity. The primary causes are aggregation, chemical exchange, or the presence of paramagnetic species.
Causality & Rationale: NMR signal width is inversely proportional to the transverse relaxation time (T₂). Fast molecular tumbling (small molecules in non-viscous solvents) leads to long T₂ and sharp lines. Slow tumbling, caused by high viscosity, low temperature, or molecular aggregation, leads to short T₂ and broad lines. Chemical exchange (e.g., rotamer interconversion, proton exchange) on a timescale similar to the NMR frequency difference between states also causes peak broadening.
Troubleshooting Workflow:
Caption: Systematic approach to resolving broad NMR signals.
Protocol: Variable Temperature (VT) NMR Experiment
-
Initial Setup: Prepare your sample as usual in a suitable high-boiling solvent like DMSO-d₆ or toluene-d₈. Acquire a spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Increase Temperature: Increase the spectrometer's probe temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.
-
Acquire Spectra: At each temperature, re-shim the probe and acquire a ¹H spectrum.
-
Analysis:
-
If peaks sharpen consistently as temperature increases: This indicates you are overcoming an aggregation issue or accelerating a chemical exchange process past its coalescence point.
-
If a broad peak decoalesces into multiple sharp peaks: This is a classic sign of slow chemical exchange (e.g., hindered rotation around a single bond) at room temperature. The higher temperature provides enough energy to lock the molecule into distinct, rapidly exchanging conformers on the NMR timescale.
-
References
-
A˘. girbas¸, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(2), 1435-1438. Available at: [Link]
-
Nilsson, I., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(24), 1-15. Available at: [Link]
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available at: [Link]
-
Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 11(1). Available at: [Link]
-
Popova, Y., et al. (2023). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. Available at: [Link]
-
Kumar, S., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 172791. Available at: [Link]
Sources
Technical Support Center: Optimizing HPLC Separation of Oxadiazole Isomers
Welcome to the technical support center dedicated to the chromatographic separation of oxadiazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome the unique challenges presented by these structurally similar compounds.
Oxadiazole isomers, such as the 1,2,4- and 1,3,4-substituted variants, are crucial scaffolds in medicinal chemistry.[1] However, their subtle structural differences make their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge. This guide provides a structured approach to method development and troubleshooting, grounded in chromatographic principles.
Troubleshooting Guide: Common Issues in Oxadiazole Isomer Separation
This section addresses specific issues you may encounter during your experiments, providing both solutions and the scientific reasoning behind them.
Issue 1: Poor Resolution or Co-elution of Positional Isomers
Symptoms: You observe a single broad peak or two closely merged peaks for your 1,2,4- and 1,3,4-oxadiazole isomers.
Root Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: The primary cause is often a stationary phase that cannot sufficiently differentiate between the isomers. Oxadiazole isomers possess different hydrogen bonding capabilities and dipole moments, which can be exploited for separation.[2]
-
Solution 1: Enhance π-π Interactions. Consider a phenyl-based stationary phase (e.g., Phenyl-Hexyl). The differing electron densities of the aromatic systems in your isomers can lead to differential π-π interactions with the phenyl ligands, promoting separation.[3]
-
Solution 2: Exploit Polarity Differences. For polar oxadiazole derivatives, a polar-embedded column or a silica hydride-based column in Aqueous Normal Phase (ANP) mode can offer alternative selectivity compared to standard C18 phases.[3][4] These stationary phases provide mixed-mode separation mechanisms, including hydrophilic interaction, which can be beneficial.
-
-
Suboptimal Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.
-
Solution 1: Adjust Organic Modifier. If using reversed-phase HPLC, switching between acetonitrile and methanol can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to acetonitrile.
-
Solution 2: Modify Mobile Phase pH. The pKa of your oxadiazole derivatives can influence their ionization state. Adjusting the pH of the mobile phase with additives like formic acid, acetic acid, or ammonium hydroxide can change the polarity and retention of the isomers, potentially improving resolution.[5][6]
-
Solution 3: Introduce Additives. Small concentrations of additives can significantly impact separation.[7][8] For basic oxadiazole compounds, adding a small amount of triethylamine (TEA) to the mobile phase can reduce peak tailing by masking active silanol groups on the stationary phase.
-
-
Inappropriate Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.
-
Solution: Optimize Column Temperature. A systematic study of column temperature (e.g., in 5°C increments from 25°C to 45°C) is recommended. Lowering the temperature often increases retention and can improve resolution for closely eluting compounds, while higher temperatures can decrease analysis time but may reduce selectivity.[9][10][11]
-
Issue 2: Peak Tailing, Particularly for Amino-Substituted Oxadiazoles
Symptoms: Your peaks are asymmetrical, with a pronounced "tail" extending from the back of the peak. This is common for basic compounds.
Root Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between basic analytes and acidic silanol groups on the silica support of the stationary phase are a frequent cause of peak tailing.
-
Solution 1: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns with robust end-capping minimize the number of accessible silanol groups, reducing tailing.
-
Solution 2: Employ Mobile Phase Modifiers. Adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can saturate the active silanol sites, improving peak shape. Alternatively, using an acidic mobile phase modifier like formic acid (0.1%) can protonate basic analytes and suppress silanol ionization.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[12]
-
-
Column Contamination: Accumulation of contaminants from previous injections can create active sites that cause tailing.[13]
-
Solution: Implement a Column Washing Protocol. Regularly flush your column with a strong solvent (e.g., isopropanol) to remove strongly retained impurities.
-
Issue 3: Inconsistent Retention Times
Symptoms: The time it takes for your oxadiazole isomers to elute from the column varies significantly between injections or runs.
Root Causes & Solutions:
-
Temperature Fluctuations: The column temperature is a critical parameter affecting retention time.[9] A 1°C change can alter retention times by 1-2%.[11]
-
Solution: Use a Column Thermostat. Ensure your HPLC system is equipped with a column oven and that it is set to a stable temperature, typically at least 5°C above ambient to avoid fluctuations.[9]
-
-
Mobile Phase Instability or Inaccurate Preparation:
-
Solution 1: Freshly Prepare and Degas Mobile Phase. Buffers can support microbial growth, and volatile organic solvents can evaporate over time, changing the mobile phase composition. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[14]
-
Solution 2: Precise Mobile Phase Preparation. Use volumetric flasks and graduated cylinders for accurate measurement of mobile phase components. Inaccurate mixing can lead to shifts in retention.
-
-
HPLC System Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.
-
Solution: Systematically Check for Leaks. Inspect all fittings and connections from the pump to the detector.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating 1,2,4- and 1,3,4-oxadiazole positional isomers?
A good starting point is a standard reversed-phase method. Begin with a C18 column and a simple gradient elution.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., 254 nm or a wavelength determined by UV scan).
This initial run will provide information on the retention behavior of your isomers and guide further optimization.
Q2: My oxadiazole compounds are chiral. How do I approach the separation of enantiomers?
Enantiomeric separation requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP).[15][16]
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good first choice and have been shown to be effective for separating chiral heterocyclic compounds.[17][18]
-
Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol).[18][19] Reversed-phase conditions can also be effective with certain CSPs.[20]
-
Method Development: A screening approach using several different CSPs and mobile phase systems is often the most efficient way to find a suitable separation method.[21]
Q3: Can I use mass spectrometry (MS) with mobile phase additives like TEA?
Triethylamine (TEA) is a non-volatile additive and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. If MS detection is required, it is best to avoid TEA. Instead, use volatile additives like formic acid, acetic acid, or ammonium hydroxide/formate, which are compatible with MS detection.
Q4: How does temperature really affect the selectivity of my isomer separation?
Temperature influences the equilibrium of the analyte between the mobile and stationary phases.[9] For isomers with similar structures, small changes in temperature can subtly alter their relative interaction strengths with the stationary phase, which can change the selectivity (the spacing between the peaks).[10][11] Sometimes, increasing the temperature can even reverse the elution order of two peaks.[22] Therefore, temperature is a valuable tool for fine-tuning the separation of closely related isomers.
Experimental Protocols
Protocol 1: Systematic Method Development for Positional Isomer Separation
This protocol outlines a systematic approach to developing a robust separation method for non-chiral oxadiazole isomers.
-
Initial Scouting Run:
-
Perform the initial scouting run as described in FAQ Q1.
-
Analyze the chromatogram for peak shape and resolution.
-
-
Optimize Organic Modifier:
-
If resolution is poor, repeat the scouting run, but replace acetonitrile with methanol as Mobile Phase B.
-
Compare the chromatograms. A change in elution order or improved resolution indicates a change in selectivity.
-
-
Optimize Mobile Phase pH/Additive:
-
If isomers are basic, replace 0.1% formic acid with a buffer at a higher pH, for example, 10 mM ammonium bicarbonate (pH ~8).
-
If isomers are acidic, test a buffer at a lower pH.
-
Evaluate the effect on retention and resolution.
-
-
Optimize Temperature:
-
Using the best mobile phase combination from the previous steps, perform runs at different temperatures (e.g., 25°C, 35°C, and 45°C).
-
Select the temperature that provides the best balance of resolution and analysis time.
-
-
Fine-Tune the Gradient:
-
Once you have a good separation, optimize the gradient slope to reduce run time while maintaining resolution. If the peaks are well-separated, a steeper gradient can be used.
-
Protocol 2: Troubleshooting Peak Tailing
This workflow helps diagnose and resolve peak tailing issues.
-
Check for Column Overload:
-
Dilute the sample 10-fold and reinject.
-
If peak shape improves, the original sample concentration was too high.
-
-
Assess Secondary Interactions:
-
If peak shape does not improve with dilution, add a mobile phase modifier.
-
For basic analytes, add 0.1% TEA to the organic mobile phase.
-
For acidic analytes, ensure the mobile phase pH is well below the pKa of the analytes.
-
If peak shape improves, secondary interactions were the likely cause.
-
-
Investigate Extracolumn Effects and Contamination:
-
If the problem persists, inspect all tubing and connections for excessive length or dead volume.[13]
-
Perform a column wash with a strong solvent to rule out contamination.
-
If all peaks in the chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked inlet frit.[12] Consider reversing and flushing the column or replacing it.
-
Data & Visualization
Table 1: Influence of Mobile Phase Modifier on Isomer Selectivity
| Mobile Phase System | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) | Observations |
| Water/Acetonitrile with 0.1% Formic Acid | 10.2 | 10.5 | 1.2 | Partial co-elution. |
| Water/Methanol with 0.1% Formic Acid | 12.5 | 13.1 | 1.8 | Improved resolution. Methanol provides better selectivity. |
| Water/Acetonitrile with 10mM Ammonium Bicarbonate | 9.8 | 9.9 | 0.5 | Poor resolution at higher pH. |
This table illustrates hypothetical data to show how changing the mobile phase can impact separation.
Diagrams
Caption: A logical workflow for troubleshooting poor resolution of oxadiazole isomers.
Caption: Structural differences between 1,2,4- and 1,3,4-oxadiazole isomers.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide.
- ResearchGate. (2025, August 6). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes.
- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- Thermo Fisher Scientific. (n.d.). The Role of Temperature and Column Thermostatting in Liquid Chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Indian Journal of Pharmaceutical Education and Research. (2025, January-March). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- ResearchGate. (n.d.). HPLC separation of Sp-Sp-N-5-(1,4(1,4)-dibenzenacyclohexaphane-1²-yl)carbamoyl)-5'-(1,4(1,4)-dibenzenacyclohexaphane-1²-yl)carboxamide (3).
- Journal of Pharmaceutical and Medicinal Chemistry. (2023, December 20). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques.
- Mini Reviews in Organic Chemistry. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
- Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
- NIH. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Taylor & Francis Online. (n.d.). Liophilic Mobile Phase Additives in Reversed Phase HPLC.
- NIH. (2023, March 21). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central.
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
- Thieme Connect. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- I.B.S. (n.d.). Chiral HPLC Method Development.
- PubMed. (2011, January). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives.
- MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- ResearchGate. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Thieme Connect. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
- RSC Publishing. (n.d.). Oxadiazole isomers: all bioisosteres are not created equal.
- BenchChem. (n.d.). A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Biological Activity.
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Technical Support Center: Navigating Solubility Challenges with Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate. This resource provides in-depth troubleshooting advice and practical, step-by-step protocols to address the common solubility challenges encountered with this compound. Our aim is to equip you with the scientific understanding and experimental workflows necessary to ensure accurate and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are its general solubility characteristics?
It is a common practice to utilize Dimethyl Sulfoxide (DMSO) as an initial solvent for compounds of this nature due to its strong solubilizing power for a wide range of organic molecules.[6] However, challenges can arise when diluting these DMSO stock solutions into aqueous buffers for biological assays.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A2: This is a very common phenomenon known as "DMSO crash-out" or precipitation upon dilution. The underlying cause is the dramatic change in the solvent environment. While your compound is soluble in the highly polar aprotic solvent DMSO, its solubility in the aqueous buffer is significantly lower. When a small volume of the DMSO stock is introduced into the aqueous medium, the DMSO is diluted, and the overall solvent polarity increases to a point where it can no longer keep the compound in solution, leading to precipitation.[7]
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: If your assay can tolerate it, try to keep the final concentration of DMSO as low as possible (ideally ≤ 0.5%). This may require preparing a more concentrated initial stock in DMSO if the final desired compound concentration is high.
-
Use Co-solvents: The addition of a co-solvent to your aqueous buffer can help to increase the solubility of your compound.[8]
-
pH Adjustment: The 1,2,4-oxadiazole moiety can act as a weak base. Therefore, the solubility of this compound may be pH-dependent.
Troubleshooting Guide: A Deeper Dive
Issue 1: Persistent Precipitation in Aqueous Media
If lowering the DMSO concentration is not sufficient to prevent precipitation, a systematic approach to improving solubility is required.
Root Cause Analysis: The insolubility is likely due to a combination of the compound's crystalline lattice energy and its hydrophobicity. To overcome this, we need to disrupt the intermolecular forces that favor the solid state and improve the interaction of the compound with the solvent.
Solutions:
-
Co-solvent Systems: The use of a water-miscible organic solvent in your aqueous buffer can create a more favorable environment for your compound.
-
Mechanism: Co-solvents work by reducing the overall polarity of the aqueous solution, which decreases the solvation of water molecules around the non-polar regions of your compound, thereby increasing its solubility.[8]
-
Recommended Co-solvents: Ethanol, isopropanol, and polyethylene glycols (e.g., PEG-400) are commonly used and well-tolerated in many biological assays.[9]
-
-
pH Modification: Given that the 1,2,4-oxadiazole ring contains nitrogen atoms with lone pairs of electrons, it can be protonated under acidic conditions. This would result in a charged species, which is generally more water-soluble.
-
Mechanism: For a weakly basic compound, decreasing the pH of the solution will increase the proportion of the ionized (protonated) form.[10] The ionized form has enhanced solubility in aqueous media due to ion-dipole interactions with water molecules.
-
Issue 2: Inconsistent Results in Biological Assays
Inconsistent assay results can often be traced back to sub-optimal solubility, where the actual concentration of the compound in solution is lower than intended and may vary between experiments.
Root Cause Analysis: Undissolved compound can lead to artificially low activity in your assay. Furthermore, if the compound is slowly precipitating over the course of the experiment, the concentration will decrease over time, leading to variability.
Solutions:
-
Pre-assay Solubility Assessment: Before conducting your main experiments, it is crucial to determine the kinetic solubility of your compound in the final assay buffer. This will establish the maximum concentration you can reliably test.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution by forming micelles.
Experimental Protocols
Protocol 1: Determining Kinetic Solubility in Assay Buffer
This protocol will help you to determine the apparent solubility of your compound in your specific assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Your final assay buffer
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your assay buffer to a series of wells.
-
Create a serial dilution of your DMSO stock solution directly into the wells containing the assay buffer. Ensure the final DMSO concentration is consistent across all wells and matches what you will use in your assay.
-
Incubate the plate at the same temperature as your assay for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is your approximate kinetic solubility.
Protocol 2: Developing a Co-solvent System
This protocol outlines how to systematically test different co-solvents to improve the solubility of your compound.
Materials:
-
This compound
-
100% DMSO
-
Assay buffer
-
Co-solvents to test (e.g., Ethanol, PEG-400)
-
Materials from Protocol 1
Procedure:
-
Prepare a series of your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% Ethanol).
-
For each co-solvent buffer system, repeat the kinetic solubility determination as described in Protocol 1.
-
Compare the kinetic solubility values obtained in the different co-solvent systems.
-
Select the co-solvent system that provides the desired solubility without adversely affecting your assay.
Data Presentation
Table 1: Predicted Physicochemical Properties of a Structurally Related Compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | ChemScene |
| Molecular Weight | 248.23 | ChemScene |
| LogP | 1.74 | ChemScene |
| Topological Polar Surface Area (TPSA) | 74.45 Ų | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 6 | ChemScene |
Note: Data for Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate. These values can provide an initial estimate of the target compound's properties.
Table 2: General Solubility of Related Compounds in Common Solvents
| Solvent | Solubility of Metronidazole Benzoate | Solubility of Methyl Benzoate |
| Water | Sparingly soluble | Poorly soluble (1.9 g/L at 20°C)[2] |
| DMSO | ~30 mg/mL[7] | Miscible[1] |
| DMF | ~30 mg/mL[7] | N/A |
| Ethanol | ~1 mg/mL[7] | Miscible[1] |
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Caption: Mechanism of co-solvency for enhancing compound solubility.
References
-
Methyl benzoate - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
-
Methyl benzoate - Wikipedia. (n.d.). Retrieved from [Link]
-
Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC. Retrieved from [Link]
-
Methyl-5-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. (2015). PMC. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI. Retrieved from [Link]
-
Oxadiazoles in Medicinal Chemistry. (2011). ACS Publications. Retrieved from [Link]
-
Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. (n.d.). SciSpace. Retrieved from [Link]
-
(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). Retrieved from [Link]
-
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved from [Link]
-
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid. (n.d.). Retrieved from [Link]
-
Oxadiazoles in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. (n.d.). Retrieved from [Link]
-
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (2021). Retrieved from [Link]
-
4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate. (n.d.). Retrieved from [Link]
-
Receptor Chem - Innovation in Life Science Research. (n.d.). Retrieved from [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015). ResearchGate. Retrieved from [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (n.d.). Retrieved from [Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. Retrieved from [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved from [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed. Retrieved from [Link]
-
pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. (n.d.). ACS Publications. Retrieved from [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC. Retrieved from [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). MDPI. Retrieved from [Link]
-
Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. (2012). PMC. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved from [Link]
-
Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. (2012). PMC. Retrieved from [Link]74996/)
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- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Reaction Condition Optimization for 1,2,4-Oxadiazole Formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the formation of this important heterocyclic scaffold. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for amides and esters, offering improved metabolic stability, which makes its efficient synthesis a critical aspect of modern medicinal chemistry.[1][2]
This guide is structured in a question-and-answer format to directly address the specific challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Synthesis Strategies & Reagent Selection
Q1: What are the most common and reliable methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent and versatile methods for constructing the 1,2,4-oxadiazole ring involve the condensation and subsequent cyclization of an amidoxime with a carboxylic acid or its derivative.[3][4] This can be approached as a two-step process, where the O-acyl amidoxime intermediate is isolated, or as a more streamlined one-pot synthesis.[4] Another significant, though sometimes more challenging, route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[5]
Here is a logical workflow for the most common amidoxime-based approach:
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Q2: I'm planning a one-pot synthesis. What are the key considerations for choosing my coupling agent and base?
A2: One-pot syntheses are efficient but require careful selection of reagents to avoid side reactions. The choice of coupling agent for the in-situ activation of the carboxylic acid is critical.
| Coupling Agent | Common Co-reagents | Typical Solvents | Key Considerations |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DMF, DCM, DMA | Water-soluble urea byproduct is easily removed. Efficient at room temperature.[6] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, THF | Forms insoluble DCU byproduct, which is removed by filtration. Can cause allergic reactions. |
| CDI (Carbonyldiimidazole) | None | THF, DMF | Generates imidazole and CO2 as byproducts. Good for sensitive substrates. |
| HBTU | DIPEA, PS-BEMP | Acetonitrile, DMF | Rapid reactions, often used with microwave heating and polymer-supported bases for simplified workup.[2] |
The base is crucial for both the coupling and the final cyclodehydration step. For room temperature cyclizations, "superbase" systems like NaOH/DMSO or KOH/DMSO have proven effective.[5][7] For thermally promoted cyclizations, organic bases like pyridine or DIPEA are common, often in high-boiling solvents like toluene or xylene.[1][3]
Section 2: Troubleshooting Low Yields and Incomplete Reactions
Q3: My reaction has stalled, and I'm observing a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. What's happening?
A3: This is a classic issue where the cyclodehydration of the O-acyl amidoxime intermediate is failing, and the intermediate is being cleaved, likely by moisture.[8]
Probable Causes & Recommended Solutions:
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization is not being overcome.
-
Thermal Cyclization: If you are heating the reaction, you may need to increase the temperature. Refluxing in a higher-boiling solvent like toluene, xylene, or even DMF can be effective.
-
Base-Mediated Cyclization: Your base may not be strong enough or may be sterically hindered. Consider switching to a more potent cyclization agent. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a very effective option for promoting cyclization at room temperature.[7] The use of superbase systems like NaOH or KOH in DMSO is also a powerful strategy for room temperature cyclization.[7]
-
-
Presence of Water: The O-acyl amidoxime intermediate is susceptible to hydrolysis.
-
Ensure all your reagents and solvents are anhydrous. Dry solvents using appropriate methods and use freshly opened reagents where possible.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Caption: Troubleshooting pathway for O-acyl amidoxime cleavage.
Q4: I am not getting any product at all. What are the first things I should check?
A4: A complete lack of product formation points to a fundamental issue with your starting materials or core reaction conditions.[4]
-
Starting Material Quality: Amidoximes can be unstable. Verify the purity of your amidoxime by NMR or LC-MS. If it has been stored for a long time, consider resynthesizing it.
-
Reagent Compatibility: Ensure your chosen base and solvent are compatible. For instance, using protic solvents like methanol or water with base-catalyzed cyclizations is often unsuitable and can lead to side reactions or decomposition.[7] Aprotic solvents like DMF, THF, DCM, and acetonitrile generally yield better results.[7]
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can interfere with the reaction.[5] These groups can be acylated in competition with the amidoxime. Consider protecting these functional groups before attempting the synthesis.
Section 3: Identifying and Minimizing Side Products
Q5: My final product seems to be rearranging during purification or upon standing. What could be the cause?
A5: This is likely due to a Boulton-Katritzky rearrangement (BKR), a known thermal or acid-catalyzed isomerization of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain.[8]
-
Probable Cause: The presence of acid (even trace amounts from silica gel during chromatography) or excessive heat can trigger this rearrangement, leading to the formation of other heterocyclic systems.[8]
-
Recommended Solution:
-
Avoid acidic workups. Use a neutral or slightly basic workup procedure.
-
When performing column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent).
-
Minimize exposure to high temperatures during solvent evaporation.
-
Store the final compound in a cool, dry, and dark environment.
-
Q6: When using the 1,3-dipolar cycloaddition route, my main product is a furoxan. How can I favor the formation of the 1,2,4-oxadiazole?
A6: The dimerization of the nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide) is a common and often favored competing reaction pathway in 1,3-dipolar cycloadditions.[5][8]
-
Probable Cause: The rate of dimerization of the nitrile oxide is faster than its cycloaddition with your target nitrile.
-
Recommended Solution: To shift the equilibrium towards the desired product, you need to increase the effective concentration of the nitrile substrate relative to the nitrile oxide. The most effective strategy is to use the nitrile as the solvent for the reaction or to use it in a large excess.[8] This increases the probability of the intermolecular cycloaddition occurring over the dimerization.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using a Superbase System
This protocol is adapted from methodologies employing superbase conditions for room temperature synthesis.[5][7]
-
To a solution of the amidoxime (1.0 eq.) in DMSO, add the carboxylic acid ester (1.1 eq.).
-
Add powdered NaOH or KOH (2.0-3.0 eq.) to the mixture portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Synthesis via O-Acyl Amidoxime using TBAF-Mediated Cyclization
This protocol is effective for sensitive substrates and allows for the isolation of the intermediate.[7][9]
Step A: O-Acylation
-
Dissolve the amidoxime (1.0 eq.) in an anhydrous solvent such as DCM or THF.
-
Add a base, such as pyridine or triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C and add the acyl chloride (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Perform an aqueous workup to isolate the crude O-acyl amidoxime, which can often be used in the next step without further purification.
Step B: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime from Step A in anhydrous THF.
-
Add a solution of TBAF (1.0 M in THF, 1.1 eq.) to the mixture at room temperature.
-
Stir the reaction for 1-16 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final 1,2,4-oxadiazole as described in Protocol 1.
References
- Srivastava, R. P., et al. (Year). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
- Li, Y., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.
- Baranczak, A., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Li, Y., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Sci-Hub.
- Pace, A., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- Laddha, S. S., & Bhatnagar, S. P. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.
- Kumar, R., et al. (2020). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO)
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- de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules.
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- Lindsley, C. W., et al. (2002).
- Vasilyev, S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules.
- Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. The Journal of Organic Chemistry.
- Laddha, S. S., & Bhatnagar, S. P. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online.
- Wang, Z., et al. (2020).
- Monge, D., et al. (2014). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry.
- Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW).
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- L'abbé, G. (2008). 1,2,4-Oxadiazoles. Science of Synthesis.
- BenchChem. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- Deshmukh, R., et al. (2021). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Mini-Reviews in Medicinal Chemistry.
- Britton, J., et al. (2016). Optimization of the flow synthesis of 1,2,4-oxadiazoles. Beilstein Journal of Organic Chemistry.
- Cantillo, D., & Kappe, C. O. (2014). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Process Research & Development.
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Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Introduction: The Criticality of Isomer Distinction in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the oxadiazole ring system is a privileged motif, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] However, the existence of constitutional isomers, such as the 1,2,4- and 1,3,4-oxadiazoles, presents a significant analytical challenge.[3][4] These isomers, while structurally similar, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities.
This guide provides an in-depth, evidence-based comparison of analytical methodologies for the unambiguous structural confirmation of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate . We will compare its analytical signature against its common synthetic isomer, Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate , providing researchers with the experimental data and logical framework necessary to ensure absolute structural integrity.
The Isomeric Challenge: 1,2,4- vs. 1,3,4-Oxadiazoles
The synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime intermediate. However, reaction conditions can sometimes promote rearrangement, leading to the formation of the thermodynamically stable 1,3,4-oxadiazole isomer. Therefore, rigorous analytical confirmation is not merely a formality but a necessity.
Caption: Chemical structures of the target 1,2,4-oxadiazole and its 1,3,4-isomer.
A Multi-Pronged Analytical Approach for Unambiguous Confirmation
No single technique can definitively confirm the structure in isolation. A synergistic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural elucidation.
Caption: The logical workflow for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy provides the most detailed insight into the molecular skeleton. The distinct electronic environments of the 1,2,4- and 1,3,4-oxadiazole rings result in measurably different chemical shifts for the ring carbons, which is the most definitive diagnostic tool.
¹H NMR Spectroscopy
While subtle, the chemical shifts of the aromatic protons can differ between the isomers due to the varying electron-withdrawing nature of the two oxadiazole rings. The key diagnostic signals are the two singlets corresponding to the ester methyl group and the oxadiazole methyl group.
¹³C NMR Spectroscopy: The Decisive Factor
The power of ¹³C NMR lies in its ability to directly probe the carbon framework. The chemical shifts of the two carbons within the oxadiazole ring are highly sensitive to their position relative to the heteroatoms. This difference provides the most unambiguous evidence for distinguishing the isomers. In the 1,3,4-oxadiazole, the two ring carbons (C2 and C5) are in more distinct electronic environments compared to the C3 and C5 carbons of the 1,2,4-isomer.[5][6]
| Signal Assignment | Expected δ (ppm) for 1,2,4-Oxadiazole | Expected δ (ppm) for 1,3,4-Oxadiazole | Key Differentiator |
| Oxadiazole C-Methyl | ~11-12 | ~10-12 | Minor |
| Ester -OCH₃ | ~52.5 | ~52.5 | None |
| Aromatic CH | ~128-131 (multiplets) | ~127-130 (multiplets) | Minor |
| Aromatic C (Quaternary) | ~125 (C-1'), ~134 (C-4') | ~124 (C-1'), ~133 (C-4') | Minor |
| Ester C=O | ~165.5 | ~165.8 | Minor |
| Oxadiazole C3/C2 | ~168 | ~164.5 | Significant |
| Oxadiazole C5 | ~175 | ~165.0 | Significant |
Note: Expected chemical shifts are estimated based on data for structurally similar compounds.[5][6][7][8][9] The key is the relative difference observed in the experimental spectrum.
Mass Spectrometry (MS): Corroborating Evidence Through Fragmentation
High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, but as isomers, both compounds will have the identical molecular weight. The true value of MS lies in analyzing the fragmentation patterns from tandem MS (MS/MS) experiments. The bond connectivity of the 1,2,4-oxadiazole ring leads to characteristic cleavage pathways that differ from the 1,3,4-isomer.[10]
A typical fragmentation for 1,2,4-oxadiazoles involves cleavage of the N2-C3 and O1-C5 bonds.[10] For the target molecule, this would lead to a characteristic neutral loss and fragment ions that would be absent or less favorable in the 1,3,4-isomer.
Caption: A proposed key fragmentation pathway for the 1,2,4-oxadiazole isomer.
Infrared (IR) Spectroscopy: A Supporting Role
IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective for distinguishing these specific isomers. Both molecules will show characteristic absorptions for the ester carbonyl (C=O), the aromatic ring (C=C), and the methyl C-H bonds. While there will be subtle differences in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O-C and C=N stretching of the oxadiazole ring, these are often difficult to assign definitively without authentic reference standards for both isomers.[11][12]
| Functional Group | Wavenumber (cm⁻¹) | Expected in Both Isomers? |
| Aromatic C-H Stretch | 3050 - 3150 | Yes |
| Aliphatic C-H Stretch | 2850 - 3000 | Yes |
| Ester C=O Stretch | ~1720 - 1730 | Yes |
| Aromatic C=C Stretch | ~1610 | Yes |
| Oxadiazole C=N Stretch | ~1620 - 1650 | Yes |
| Ester/Oxadiazole C-O-C | ~1000 - 1300 | Yes (subtle differences) |
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time (e.g., 1024-2048 scans) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the nitrogen atoms are readily protonated.
-
Analysis: Acquire the full scan mass spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺) as the precursor and acquire the product ion spectrum by applying collision-induced dissociation (CID) to induce fragmentation. Analyze the fragmentation pattern for diagnostic ions.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the major functional groups.
Conclusion
While ¹H NMR and IR spectroscopy serve to confirm the presence of the expected functional moieties, they are insufficient on their own to definitively distinguish between the 1,2,4- and 1,3,4-oxadiazole isomers of Methyl 4-(oxadiazolyl)benzoate. The unambiguous confirmation of the This compound structure relies on a consolidated analytical approach. The significant and predictable differences in the chemical shifts of the heterocyclic carbons in the ¹³C NMR spectrum provide the primary, most compelling evidence. This is further corroborated by the unique fragmentation patterns observed in tandem mass spectrometry , which reflect the distinct underlying bond connectivity of the 1,2,4-oxadiazole ring. By integrating these techniques, researchers can ensure the absolute structural integrity of their compounds, a cornerstone of reproducible and reliable scientific discovery.
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the accuracy and reliability of its analytical data through robust, cross-validated methods is paramount for regulatory compliance and product quality.
The Imperative of Orthogonal Method Selection
The choice of analytical instrumentation is the foundation of any validation effort. For a molecule like this compound, which possesses both a non-volatile heterocyclic structure and a degree of thermal stability, two powerful and fundamentally different (orthogonal) techniques are ideal for a comprehensive analysis: HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): This is the quintessential technique for the analysis of non-volatile and thermally labile compounds, making it a default choice for many pharmaceutical APIs.[1] Its separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. This method is renowned for its robustness and precision in routine quality control (QC) environments.
-
Gas Chromatography (GC): This technique is optimal for analytes that are volatile or can be made volatile without decomposition.[2] Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides exceptional specificity and is a gold standard for identifying and quantifying trace impurities.[3][4]
By developing and cross-validating methods on these two distinct platforms, we create a self-validating system. Concordant results from these orthogonal techniques provide a high degree of confidence in the data's integrity, a cornerstone of scientific trustworthiness.
Primary Analytical Method: Reverse-Phase HPLC-UV
The HPLC-UV method is designed for robust, high-throughput quantitative analysis, making it suitable for routine QC applications such as assay and purity testing.
Causality in Experimental Design
The selection of a C18 column is based on the non-polar nature of the benzoyl and methyl-oxadiazole moieties, which will interact favorably with the alkyl chains of the stationary phase. The mobile phase, a gradient of acetonitrile and water, is chosen to provide effective elution and sharp peak shapes. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. A UV detector is selected due to the presence of the chromophoric phenyl ring, which should provide a strong absorbance signal for sensitive detection.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard or sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final working concentration of 0.1 mg/mL.
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of the target compound.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method serves as a highly specific orthogonal technique. Its primary advantage is the structural confirmation provided by the mass spectrum, which is invaluable for impurity identification and definitive quantification.
Causality in Experimental Design
The choice of a low-polarity phenyl-arylene polymer equivalent column (e.g., DB-5ms) provides good thermal stability and selectivity for aromatic compounds. A temperature gradient is essential to ensure the elution of the analyte as a sharp peak while separating it from potential volatile impurities. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. The sample is dissolved in a volatile solvent like Dichloromethane (DCM) to ensure compatibility with the GC inlet.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of Dichloromethane (DCM) to create a 1 mg/mL stock solution. Further dilute with DCM to a final working concentration of 0.1 mg/mL.
-
Instrumentation & Conditions:
-
System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Scan (m/z 40-450) and Selective Ion Monitoring (SIM) for quantification using a characteristic ion.
-
GC-MS Workflow Diagram
Sources
A Senior Application Scientist's Guide to Comparative Docking of 1,2,4-Oxadiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties, including chemical stability, aqueous solubility, and its ability to act as a bioisostere for esters and amides, make it a privileged scaffold in drug design.[3][4] Derivatives of this ring system have demonstrated an impressively broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiparasitic effects.[4][5][6][7]
Given the vast chemical space that can be explored by decorating the 1,2,4-oxadiazole core, computational methods are indispensable for prioritizing synthetic efforts. Molecular docking, a cornerstone of structure-based drug design (SBDD), is a powerful approach to predict the binding orientation and affinity of these derivatives against specific biological targets.[8][9][10] This guide provides an in-depth comparison of docking studies involving 1,2,4-oxadiazole derivatives, grounded in established protocols and supported by experimental data from peer-reviewed literature. We will explore the causality behind methodological choices and synthesize findings to elucidate key structure-activity relationships (SAR).
The Causality of a Robust Comparative Docking Workflow
A successful docking study is not merely about generating a low energy score; it is a multi-step process where each stage is critical for the validity of the final prediction. The protocol described here is a self-validating system, designed to build confidence in the generated poses and scores before comparing novel derivatives.
Experimental Protocol: A Validated Molecular Docking Workflow
1. Target Protein and Ligand Preparation:
-
Rationale: The initial structures obtained from databases like the Protein Data Bank (PDB) are often incomplete. This step ensures the biomolecule is computationally ready and that ligands are in their most likely three-dimensional, low-energy state.
-
Procedure:
-
Protein Acquisition: Download the 3D crystal structure of the target protein (e.g., PDB ID: 1RE1 for Caspase-3, PDB ID: 2J94 for EGFR) from the PDB.
-
Protein Clean-up: Remove all non-essential components, such as water molecules, co-solvents, and ions, that are not critical to the binding interaction. The co-crystallized ligand should be retained temporarily for validation.
-
Protonation and Repair: Add polar hydrogen atoms and assign correct protonation states for amino acid residues (especially Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is crucial for accurately modeling hydrogen bond interactions.[11] Tools like Schrödinger's Protein Preparation Wizard or AutoDockTools can be used.
-
Ligand Preparation: Draw the 2D structures of the 1,2,4-oxadiazole derivatives. Convert them to 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94). This step generates a stable, low-energy conformation for docking.[8]
-
2. Active Site Definition and Grid Generation:
-
Rationale: The docking algorithm needs a defined search space. Defining the active site based on a known bound ligand focuses the computational effort on the relevant region, increasing efficiency and accuracy.
-
Procedure:
-
Identify the binding pocket of the target protein, typically by using the coordinates of the co-crystallized ligand.
-
Generate a receptor grid or box that encompasses the entire binding site with a buffer of several angstroms (e.g., a 20x20x20 Å box). This grid pre-calculates the potential energy of different atom types at each point, speeding up the subsequent docking calculations.
-
3. Protocol Validation (Self-Validation):
-
Rationale: Before docking unknown compounds, the chosen protocol must be validated to ensure it can reproduce known binding modes. This is the single most important step for trustworthiness.
-
Procedure:
-
Re-docking: Dock the extracted co-crystallized ligand back into the prepared protein's active site using the defined grid and docking parameters.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose. An RMSD value of < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.
-
4. Ligand Docking and Scoring:
-
Rationale: This is the core simulation where the algorithm samples numerous conformations and orientations (poses) of the ligand within the active site and ranks them.
-
Procedure:
-
Dock the prepared library of 1,2,4-oxadiazole derivatives using the validated protocol. Software like AutoDock, GOLD, or RosettaLigand can be employed.[12][13]
-
The software's scoring function will estimate the binding affinity (e.g., as a binding energy in kcal/mol or a unitless score).[10] Lower binding energies typically indicate a more favorable interaction.
-
Generate multiple binding poses for each ligand to account for conformational flexibility.
-
5. Post-Docking Analysis:
-
Rationale: The numerical score is only part of the story. A visual and quantitative analysis of the top-ranked poses is essential to understand the underlying molecular interactions driving the binding affinity.
-
Procedure:
-
Visually inspect the best-scoring poses for each derivative.
-
Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and key amino acid residues in the active site.
-
Compare the interactions of different derivatives to build a structure-activity relationship (SAR) hypothesis.
-
Comparative Analysis: 1,2,4-Oxadiazoles Against Key Therapeutic Targets
Docking studies have been instrumental in elucidating the potential of 1,2,4-oxadiazole derivatives against a range of diseases. By comparing the results across different studies and chemical series, we can identify common structural motifs that confer high binding affinity.
Anticancer Targets
The 1,2,4-oxadiazole scaffold is frequently explored for its anticancer potential, with derivatives targeting various proteins involved in cancer progression.[1][5][14]
-
Epidermal Growth Factor Receptor (EGFR): A key target in many cancers. Docking studies have identified 1,2,4-oxadiazole derivatives that can effectively bind to the ATP-binding pocket of EGFR.[14][15] A strong correlation is often observed between the docking score and the measured IC50 values.[15]
-
Caspase-3: As an executioner of apoptosis, activating caspase-3 is a promising anticancer strategy. Docking studies have been used to identify 1,2,4-oxadiazole derivatives that act as potent activators, with analyses revealing that hydrogen bonding is a key contributor to their activity.[12]
-
Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anticancer drugs. Novel 1,2,4-oxadiazole hydroxamate-based derivatives have shown potent HDAC inhibitory activity in silico and in vitro.[16]
Table 1: Representative Docking Performance Against Anticancer Targets
| Derivative Class / Compound | Target Protein | Docking Software | Binding Score (kcal/mol) | Key Interacting Residues | Reference |
| Oxadiazole-arylsulfonamides | Carbonic Anhydrase IX | (Not Specified) | Ki = 89 pM (Experimental) | (Docking confirmed binding) | [16] |
| Oxadiazole-linked 5-FU (Cmpd 7a) | Thymidylate Synthetase | AutoDock | -8.5 | Arg50, Asn112, Asp169 | [5] |
| Oxadiazole-benzimidazole (Cmpd 14a) | (Not specified target) | (Not specified) | (Good antitumor activity) | (Not detailed) | [1] |
| General 1,2,4-Oxadiazoles | Caspase-3 (1RE1) | GOLD 3.2 | Varies (Correlates with pIC50) | Hydrogen bonding is key | [12] |
| Oxadiazole-based EGFR Inhibitors (Cmpd 7m) | EGFR (WT & T790M) | (Not specified) | (Good binding energy) | (Confirmed by MD simulations) | [15] |
Antimicrobial Targets
The discovery of the oxadiazole class of antibiotics emerged directly from in silico docking and scoring efforts, highlighting the power of this technique in finding novel antimicrobial agents.[17][18][19]
-
Penicillin-Binding Proteins (PBPs): The initial discovery of oxadiazole antibacterials targeted PBP2a of methicillin-resistant Staphylococcus aureus (MRSA).[19] Subsequent SAR studies have used docking to rationalize why certain substitutions on the oxadiazole core lead to potent, broad-spectrum activity against Gram-positive bacteria.[17][20]
-
Enoyl-ACP Reductase (InhA): This enzyme is a key target for antitubercular drugs. Docking studies of oxadiazole-ligated pyrrole derivatives against the InhA enzyme from Mycobacterium tuberculosis have helped in designing new chemical entities with improved binding affinity and predicted activity.[11]
Table 2: Representative Docking Performance Against Antimicrobial Targets
| Derivative Class / Compound | Target Organism | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Reference |
| General Oxadiazole Antibiotic | S. aureus | PBP2a | (Not specified) | Hydrogen-bond donor is critical | [18][19] |
| Oxadiazole-ligated pyrrole (Cmpd 11) | M. tuberculosis | Enoyl-ACP Reductase | G-Score: -6.551 | Lys165, Gly14 | [11] |
| Thieno[2,3-d]pyrimidine-oxadiazole | S. aureus, E. coli | Bacterial topoisomerases | (Good binding affinity) | (Not detailed) | [21] |
| 1,2,4-Oxadiazole (Ox1) | Leishmania infantum | CYP51 | (Strong affinity) | (Confirmed by MD simulations) | [7][22] |
Structure-Activity Relationship (SAR) Insights from Docking
By comparing the docking poses and scores of multiple derivatives, a clear SAR can be established. This is the ultimate goal of a comparative study, as it provides actionable intelligence for designing the next generation of compounds.
-
Importance of Hydrogen Bonding: Across numerous targets, the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring act as crucial hydrogen bond acceptors, anchoring the ligand in the active site.[3][12] Furthermore, SAR studies on oxadiazole antibiotics consistently show that a hydrogen-bond donor on an appended ring is necessary for antibacterial activity.[18]
-
Role of Substituents: The substituents at the C3 and C5 positions of the oxadiazole ring dictate the molecule's overall shape, polarity, and interaction profile.
-
Hydrophobic Groups: Aromatic rings (phenyl, pyrazole, indole) are often favored as they can form hydrophobic and pi-pi interactions with nonpolar residues in the binding pocket.[20]
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., halogens, nitro groups) on appended phenyl rings has been shown to increase anticancer potency, likely by modulating the electronic properties of the scaffold and enhancing interactions.[1][4]
-
-
Bioisosterism: The 1,2,4-oxadiazole ring's ability to act as a bioisostere for amide or ester groups is a key advantage.[3] Docking studies can confirm whether the oxadiazole core successfully mimics the interactions of the functional group it is replacing, while often providing superior metabolic stability.
Conclusion and Future Prospects
Comparative molecular docking is an invaluable tool in the development of novel therapeutics based on the 1,2,4-oxadiazole scaffold. It provides a rational, structure-based framework for understanding binding mechanisms, elucidating structure-activity relationships, and prioritizing compounds for synthesis and biological evaluation. As demonstrated, these in silico methods have successfully guided the discovery and optimization of 1,2,4-oxadiazole derivatives against a wide array of targets, from bacterial enzymes to human proteins implicated in cancer.
The future of this field lies in integrating docking with more advanced computational techniques. Combining docking with molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, improving the accuracy of binding energy predictions and revealing the impact of protein flexibility.[15][23] Furthermore, coupling docking results with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions can help identify candidates with not only high potency but also favorable drug-like properties at an early stage, further accelerating the journey from hit identification to clinical candidate.[7][24]
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Li, J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Asgaonkar, K. D., Mote, G. D., & Chitre, T. S. (2016). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. Letters in Drug Design & Discovery. [Link]
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Singh, A., & Sharma, P. K. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]
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Aday, B., et al. (2023). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. [https://www.researchgate.net/publication/374465452_Synthesis_enzyme_inhibition_and_molecular_docking_studies_of_novel_124-oxadiazole_thioether_derivatives]([Link]_ docking_studies_of_novel_124-oxadiazole_thioether_derivatives)
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Kumar, A., et al. (2022). Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents. Scientific Reports. [Link]
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de Oliveira, C. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. [Link]
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Miyama, M., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug discovery, our focus is often on synthesis and efficacy. However, the life cycle of a research chemical does not end with data collection. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, a novel heterocyclic compound.
Given its status as a specialized research chemical, it is unlikely to be explicitly named on regulatory hazardous waste lists. Therefore, the core principle guiding its disposal is waste characterization , a process mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is the legal responsibility of the person generating the waste—the researcher—to determine if it is hazardous.[3][4] This document is structured to walk you through that determination process logically and ensure that every step is grounded in established safety protocols and regulatory standards.
Section 1: Foundational Step—Hazard Assessment and RCRA Characterization
Before any disposal action is taken, a thorough hazard assessment is mandatory. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). If an SDS is not available, the compound must be treated as hazardous until proven otherwise. The characterization process involves evaluating the waste against the four hazardous characteristics defined by the RCRA.[5][6]
-
Consult the Safety Data Sheet (SDS): The SDS is the definitive source for hazard information, handling precautions, and initial disposal guidance. For compounds synthesized in-house, a risk assessment based on structural analogs is necessary.
-
Evaluate for RCRA Characteristics:
-
Ignitability: Does the substance have a flashpoint below 60°C (140°F)? Is it a flammable solid or an oxidizer? While data for this specific molecule is scarce, related compounds like Methyl Benzoate are combustible liquids.[7] Therefore, it should be handled away from ignition sources.
-
Corrosivity: Does it have a pH of ≤ 2 or ≥ 12.5, or does it corrode steel? Based on its structure (an ester with a heterocyclic ring), significant corrosivity is not expected, but this must be confirmed.
-
Reactivity: Is the compound unstable, does it react violently with water, or can it generate toxic gases when mixed with water, acids, or bases? Oxadiazoles are generally stable, but incompatibility with strong oxidizing agents, bases, and reducing agents should be assumed.[4][8]
-
Toxicity: This is the most probable characteristic for a novel bioactive compound. If the substance is harmful if swallowed, absorbed through the skin, or inhaled, and if it leaches toxic constituents, it meets the toxicity characteristic.[3] Given that many oxadiazole derivatives are designed for biological activity, a conservative approach dictates treating it as toxic.[9]
-
Section 2: The Disposal Decision Workflow
The following workflow provides a visual guide to the decision-making process for chemical waste disposal in a laboratory setting. It ensures that regulatory requirements and safety precautions are systematically addressed.
Caption: Disposal decision workflow for research chemicals.
Section 3: Step-by-Step Disposal Protocol
This protocol provides the operational steps for safely moving this compound from the point of generation to its final handoff for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
-
Rationale: To prevent exposure via inhalation, ingestion, or skin contact during handling.
-
Procedure: At a minimum, wear nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat. If handling powders or creating aerosols, work within a certified chemical fume hood.
Step 2: Segregate the Waste Stream
-
Rationale: Preventing the mixture of incompatible chemicals is paramount to avoiding dangerous reactions (e.g., gas generation, fire, explosions).[10]
-
Procedure:
Step 3: Select and Prepare the Waste Container
-
Rationale: The container must maintain its integrity and prevent leaks. The original product container is often a suitable choice if it is in good condition.[10]
-
Procedure:
-
Choose a container made of chemically resistant material (e.g., borosilicate glass or high-density polyethylene - HDPE).
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be clean and dry before the first addition of waste.
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.[2]
-
Step 4: Label the Waste Container Correctly
-
Rationale: Accurate labeling is an EPA requirement and is essential for safe handling and disposal by EHS personnel and waste vendors.[11][12]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Indicate the relevant hazards (e.g., "Toxic," "Combustible") based on your characterization.[12]
-
List all constituents and their approximate percentages if it is a mixed waste.
-
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at or near the point of generation, under the control of the lab personnel.[10][11]
-
Procedure:
-
Designate a specific area, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA.
-
Keep the waste container securely capped at all times, except when adding waste.[10]
-
Once the container is full or you have accumulated up to 55 gallons, you must contact your institution's EHS office for removal.[11]
-
Step 6: Arrange for Final Disposal
-
Rationale: Final disposal must be conducted by a licensed hazardous waste contractor to ensure compliance with all federal, state, and local regulations.
-
Procedure:
-
Never dispose of this chemical down the drain or in the regular trash.[13]
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Provide them with the accurately labeled container and any relevant hazard information.
-
Section 4: Spill and Decontamination Procedures
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or wipe up the absorbed material and place it into a sealed container for disposal as hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact the institutional EHS or emergency response team.
-
Prevent entry into the area.
Section 5: Quantitative Data and Waste Profile Summary
The following table summarizes key data points and regulatory considerations for this compound, based on analysis of its structural components and general chemical principles.
| Parameter | Specification / Guideline | Rationale / Reference |
| RCRA Waste Code | Not explicitly listed. Must be characterized by the generator. Most likely D001 (Ignitability) or falls under toxicity. | 40 CFR Part 261[4] |
| Primary Hazards | Acute Toxicity (Harmful if swallowed), potential for aquatic toxicity. Combustible. | Inferred from analogs like Methyl Benzoate and the bioactive nature of oxadiazoles.[13] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents. | General reactivity for esters and heterocyclic compounds.[8][14] |
| Recommended PPE | Nitrile Gloves, Safety Goggles, Lab Coat. | Standard practice for handling hazardous laboratory chemicals. |
| Container Type | Borosilicate Glass or HDPE with a screw cap. | Chemical compatibility and prevention of leaks.[2] |
| Disposal Method | Incineration by a licensed hazardous waste facility. | Standard procedure for organic chemical waste.[14][15] |
| Spill Cleanup | Inert absorbent material (vermiculite, sand). | Safely contains the material for disposal. |
Conclusion
The proper management of chemical waste, particularly for novel research compounds like this compound, is a non-negotiable aspect of responsible science. By following the principles of waste characterization and adhering to the procedural steps outlined in this guide, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and maintain full regulatory compliance. Always prioritize safety and consult your institution's Environmental Health & Safety office whenever in doubt.
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Comprehensive Safety and Handling Guide for Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
This document provides essential safety and logistical information for the handling, use, and disposal of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate. The following protocols are grounded in established safety principles for handling laboratory chemicals and are supplemented with data from structurally similar compounds, including methyl benzoate and various oxadiazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the title compound. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
-
Methyl Benzoate (Structural Analog): Safety data for methyl benzoate indicates it is a combustible liquid, harmful if swallowed, and may cause skin and eye irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life.
-
Oxadiazole Derivatives: Compounds containing the oxadiazole ring system are widely used in medicinal chemistry and may exhibit a range of biological activities. Their toxicological profiles can vary significantly with substitution.
-
Physical Properties: Based on a related compound, Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate, the target compound is likely a solid at room temperature and should be stored in a dry, cool environment (2-8°C).[4]
Assumed Hazards: Given the available data, it is prudent to handle this compound with the assumption that it may be:
-
Harmful if swallowed or inhaled.
-
An irritant to the skin, eyes, and respiratory tract.
-
Potentially combustible.
-
Harmful to the environment.
| Hazard Category | Anticipated Risk |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2][3] |
| Eye Damage/Irritation | May cause serious eye irritation.[2][3] |
| Respiratory Sensitization | Inhalation of dust or aerosols may irritate the respiratory tract.[2] |
| Flammability | Combustible, particularly at elevated temperatures.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The selection of PPE should be based on the specific laboratory operation and the potential for exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, laboratory coat, nitrile gloves, and closed-toe shoes.[6] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile).[6] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[6] | For responding to spills or uncontrolled releases of the compound. |
Glove Selection: Nitrile gloves are generally suitable for incidental contact with a wide range of chemicals.[7] For prolonged handling or in situations with a high risk of splash, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™, and always consult the manufacturer's compatibility charts.[8]
Operational and Handling Plan
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a controlled laboratory environment. All operations should be conducted in a certified chemical fume hood.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.[6]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement of the compound in open air.
-
-
Handling:
-
Weigh the desired amount of the compound on a tared weighing paper or in a suitable container within the fume hood.
-
Carefully transfer the compound to the reaction vessel, avoiding the generation of dust.
-
-
Reaction:
-
Set up all reaction apparatus within the fume hood.
-
Continuously monitor the reaction for any signs of exothermic events or pressure buildup.
-
Spill Management and Disposal Plan
Prompt and appropriate action in the event of a spill is crucial to prevent exposure and environmental contamination.
Spill Response Protocol
Caption: Emergency protocol for spills of this compound.
Disposal Procedures:
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, and pipette tips, that come into contact with the compound should be disposed of as hazardous waste.
All waste must be disposed of in accordance with local, state, and federal regulations.[9] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[10]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10] |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
